DC0-NH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClN5O3/c32-14-18-15-37(27-13-28(38)21-3-1-2-4-22(21)29(18)27)31(40)26-12-17-10-20(6-8-24(17)36-26)34-30(39)25-11-16-9-19(33)5-7-23(16)35-25/h1-13,18,35-36,38H,14-15,33H2,(H,34,39)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFWPQOVGEWSD-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of DC0-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of DC0-NH2, a potent cytotoxic agent and a member of the duocarmycin family of DNA alkylating agents. Its high cytotoxicity makes it a valuable payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1] This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.
Introduction to this compound
This compound is a synthetic analog of the natural product duocarmycin. It is a simplified and more stable version of the duocarmycin analogue, DC1.[1][2] The core of its potent biological activity lies in its cyclopropabenzindolone (CBI) moiety, which allows it to bind to the minor groove of DNA and subsequently alkylate adenine residues.[1] This irreversible DNA alkylation leads to cell death, with a potency reportedly up to 1000 times greater than conventional anticancer drugs like doxorubicin.[2]
Chemical Profile of this compound
| Property | Value |
| CAS Number | 615538-51-7 |
| Molecular Formula | C31H24ClN5O3 |
| Molecular Weight | 550.01 g/mol |
| SMILES | O=C(C(N1)=CC2=C1C=CC(N)=C2)NC3=CC4=C(NC(C(N5C--INVALID-LINK--C6=C5C=C(O)C7=CC=CC=C67)=O)=C4)C=C3 |
| InChI Key | PANFWPQOVGEWSD-GOSISDBHSA-N |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key fragments: the DNA-binding indole moiety and the alkylating CBI unit, followed by their coupling. The synthetic strategy is based on established methods for the synthesis of duocarmycin analogs.
Synthetic Workflow
The overall synthetic workflow for this compound can be visualized as the coupling of a protected 5-amino-1H-indole-2-carboxylic acid with a functionalized CBI precursor, followed by deprotection.
Experimental Protocols
Protocol 1: Synthesis of the Indole Moiety (A Protected 5-Amino-1H-indole-2-carboxylic acid)
This protocol outlines a general method for the synthesis of functionalized indoles, which can be adapted for the specific indole moiety of this compound.
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Fischer Indole Synthesis: A substituted p-nitrophenylhydrazine is reacted with an appropriate keto-ester (e.g., ethyl pyruvate) in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield the corresponding 5-nitroindole-2-carboxylate.
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N-Protection: The indole nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O and a base like 4-dimethylaminopyridine (DMAP).
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Nitro Group Reduction: The nitro group at the C5 position is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C).
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Amine Protection: The resulting amino group is often protected (e.g., as a Boc-carbamate) to prevent side reactions during the subsequent coupling step.
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Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
Protocol 2: Synthesis of the CBI Moiety
The synthesis of the cyclopropabenzindolone (CBI) core is a complex process. A common route involves the construction of the tricyclic system followed by the introduction of the chloromethyl group.
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Construction of the Benzo[e]indole Core: This is typically achieved through a multi-step sequence starting from a substituted naphthalene derivative.
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Introduction of the Chloromethyl Group: A hydroxymethyl group is introduced at the desired position, which is then converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl) followed by lithium chloride (LiCl). The stereochemistry at this center is crucial for biological activity.
Protocol 3: Coupling and Deprotection
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Amide Coupling: The protected 5-amino-1H-indole-2-carboxylic acid is coupled with the CBI precursor. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and a base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
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Deprotection: The protecting groups on the indole nitrogen and the 5-amino group are removed under appropriate conditions. For example, Boc groups are typically removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound and monitor the progress of reactions.
Typical HPLC Method:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Expected Retention Time | Highly dependent on the exact gradient and column, but expected to be in the mid to late region of the gradient due to its relatively hydrophobic nature. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]+ = 551.16 |
| ESI- | [M-H]- = 549.14 |
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | Indole NH |
| ~10.0 | s | Amide NH |
| 7.0 - 8.5 | m | Aromatic protons |
| ~5.0 | br s | Amino (NH2) protons |
| 3.5 - 4.5 | m | Protons of the CBI core |
| ~3.8 | m | CH2Cl proton |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~160-170 | Carbonyl carbons |
| 110-150 | Aromatic and indole carbons |
| ~45 | CH2Cl carbon |
| 20-50 | Aliphatic carbons of the CBI core |
Mechanism of Action
The biological activity of this compound is initiated by its binding to the minor groove of DNA, followed by a conformational change that facilitates the alkylation of an adenine base by the cyclopropane ring of the CBI moiety.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals working on duocarmycin-based ADCs. The potent cytotoxicity and unique mechanism of action of this compound underscore its potential as a powerful payload in the next generation of targeted cancer therapies. Further research and development in this area are crucial for translating the promise of these molecules into effective clinical treatments.
References
An In-Depth Technical Guide to the Discovery and Origin of DC0-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC0-NH2 is a potent cytotoxic agent belonging to the duocarmycin class of DNA alkylating agents. It is a simplified and more stable synthetic analog of DC1, which in turn is derived from the natural product CC-1065. As an effector moiety in Antibody-Drug Conjugates (ADCs), this compound offers a powerful tool for the targeted therapy of cancer. Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of adenine residues, leading to cell death. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and available data on this compound, along with representative experimental protocols for its synthesis and biological evaluation.
Introduction: A New Generation of ADC Payloads
The field of oncology has seen a paradigm shift with the advent of Antibody-Drug Conjugates (ADCs), which combine the tumor-targeting specificity of monoclonal antibodies with the high potency of cytotoxic payloads[1]. The choice of the cytotoxic agent is critical to the efficacy and safety of an ADC. The duocarmycins, a class of natural products isolated from Streptomyces species, have garnered significant interest as ADC payloads due to their picomolar-range cytotoxicity[2]. These compounds exert their anticancer effects through a sequence-selective alkylation of DNA in the minor groove[2].
The natural product CC-1065, a precursor to the duocarmycin family, was one of the first recognized for its potent antineoplastic properties[2]. However, its clinical development was hampered by issues of toxicity and stability[3]. This led to the development of synthetic analogs with improved pharmacological profiles. The "DC" series of compounds, including DC1 and its derivatives, are such synthetic analogs designed for enhanced stability and suitability for ADC conjugation. This compound emerges from this lineage as a simplified and more stable iteration, making it a promising candidate for next-generation ADCs.
Discovery and Origin of this compound
The development of this compound is rooted in the extensive structure-activity relationship (SAR) studies of the duocarmycin and CC-1065 family of natural products. The core pharmacophore responsible for the potent cytotoxicity of these molecules is the cyclopropyl-pyrrolo-indole (CPI) or the related cyclopropyl-benzindole (CBI) moiety, which contains a reactive cyclopropane ring.
DC1 was developed as a simplified analog of CC-1065, retaining the essential DNA alkylating functionality while being more synthetically accessible and stable. This compound is a further refinement, described as a simplified and more stable analog of DC1. The "-NH2" suffix in its designation indicates the presence of a primary amine group, which typically serves as a reactive handle for conjugation to a linker, enabling its attachment to a monoclonal antibody to form an ADC. The development of such analogs is often detailed in specialized medicinal chemistry literature, with a key publication in this area being "Synthesis and Biological Evaluation of Antibody Conjugates of Phosphate Prodrugs of Cytotoxic DNA Alkylators for the Targeted Treatment of Cancer" by Zhao et al..
Chemical Structure of this compound:
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CAS Number: 615538-51-7
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IUPAC Name: 5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide
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SMILES: O=C(C(N1)=CC2=C1C=CC(N)=C2)NC3=CC4=C(NC(C(N5C--INVALID-LINK--C6=C5C=C(O)C7=CC=CC=C67)=O)=C4)C=C3
Mechanism of Action: DNA Minor Groove Alkylation
The cytotoxic activity of this compound stems from its ability to covalently modify DNA. This process can be broken down into two key steps:
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DNA Minor Groove Binding: The planar, crescent-shaped structure of the duocarmycin analogs allows them to bind with high affinity and sequence selectivity to the minor groove of DNA, particularly in AT-rich regions. This non-covalent interaction positions the reactive cyclopropane ring in close proximity to the nucleophilic N3 atom of adenine.
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DNA Alkylation: Once positioned in the minor groove, the strained cyclopropane ring of the CBI moiety is activated. A nucleophilic attack from the N3 of an adenine residue opens the cyclopropane ring, forming a stable covalent bond between the drug and the DNA. This irreversible alkylation of DNA creates a lesion that disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis and cell death.
The signaling pathway initiated by this compound-induced DNA damage is depicted in the following diagram:
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Data
This compound exhibits exceptionally high cytotoxicity against various cancer cell lines, with IC50 values in the picomolar range. It is reported to be approximately 1000 times more cytotoxic than the commonly used anticancer agent, doxorubicin.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| Ramos | Burkitt's Lymphoma | ~1-10 | |
| Namalwa | Burkitt's Lymphoma | 7 | |
| HL-60/s | Acute Promyelocytic Leukemia | 30 | |
| COLO 205 | Colorectal Adenocarcinoma | ~100 |
Experimental Protocols
Representative Synthesis of a CBI-containing ADC Payload
The synthesis of duocarmycin analogs is a multi-step process that involves the construction of the DNA-binding and DNA-alkylating moieties, followed by their coupling. The following is a conceptual workflow for the synthesis of a generic CBI-containing payload.
Caption: General workflow for the synthesis of a CBI-based ADC payload.
Note: The specific reagents and reaction conditions for the synthesis of this compound are proprietary and not publicly available. The synthesis of related compounds often involves complex organic chemistry techniques, including the formation of indole rings, stereoselective reactions to create the chiral cyclopropane, and peptide coupling reactions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
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Target cancer cell lines (e.g., Ramos, Namalwa, HL-60/s, COLO 205)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound stock solution (in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
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Humidified incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells.
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Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete medium.
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Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) control.
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Incubate the plate for a specified period (e.g., 72 hours).
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MTT Addition and Incubation:
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Add 20 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization:
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Add 100 µL of solubilization buffer to each well.
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Mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
-
Subtract the blank absorbance from all readings.
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Calculate cell viability as a percentage of the vehicle control.
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Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
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DNA Alkylation Assay
This protocol provides a general framework for assessing the DNA alkylating activity of a compound.
Materials:
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This compound
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High-purity DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)
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Reaction buffer (e.g., Tris-HCl, pH 7.4)
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Denaturing polyacrylamide gel electrophoresis (PAGE) system
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DNA visualization agent (e.g., ethidium bromide or SYBR Green)
Procedure:
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Reaction Setup:
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In a microcentrifuge tube, combine the DNA and this compound at various concentrations in the reaction buffer.
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Include a control reaction with DNA and vehicle (DMSO).
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Incubation:
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Incubate the reactions at 37°C for a defined period (e.g., 1-24 hours) to allow for DNA alkylation.
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Sample Preparation for Electrophoresis:
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Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).
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Heat the samples to denature the DNA.
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Gel Electrophoresis:
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Load the samples onto a denaturing polyacrylamide gel.
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Run the gel at a constant voltage until the dye front reaches the bottom.
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Visualization and Analysis:
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Stain the gel with a DNA visualization agent.
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Image the gel under UV light.
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Alkylation of DNA can lead to strand cleavage under certain conditions or changes in migration pattern, which can be compared to the untreated control.
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Conclusion
This compound represents a significant advancement in the development of ADC payloads. As a simplified and more stable analog of the potent duocarmycin class of DNA alkylating agents, it offers the potential for highly effective and targeted cancer therapies. Its mechanism of action, involving DNA minor groove binding and subsequent adenine alkylation, is well-characterized for this class of compounds. While detailed synthetic and experimental protocols for this compound are not widely published, the information available from closely related analogs provides a strong foundation for its research and development. Further studies will likely focus on its conjugation to various monoclonal antibodies and evaluation in preclinical and clinical settings to fully realize its therapeutic potential.
References
The In Vitro Efficacy of DC0-NH2 on Cancer Cell Lines: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the standard methodologies and conceptual frameworks for evaluating the in-pre-vitro potency of novel anti-cancer compounds, using the hypothetical compound DC0-NH2 as a case study. Due to the absence of publicly available data on a compound specifically designated as "this compound," this guide will focus on the established protocols and data presentation standards within the field of oncology drug discovery. It will detail the necessary experimental workflows, from initial cell line selection to quantitative data analysis and the elucidation of potential mechanisms of action. This framework is intended to serve as a comprehensive resource for researchers undertaking similar in-vitro studies.
Introduction to In Vitro Potency Assessment
The initial evaluation of any potential anti-cancer therapeutic involves a series of in-vitro assays designed to determine its efficacy and potency against various cancer cell lines. These assays are crucial for establishing a foundational understanding of a compound's activity, including its cytotoxic and cytostatic effects, and for guiding further pre-clinical and clinical development. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological or biochemical function by 50%.
Experimental Protocols
A robust assessment of in-vitro potency relies on well-defined and reproducible experimental protocols. The following sections detail the standard methodologies employed in the field.
Cell Lines and Culture Conditions
The selection of a diverse panel of cancer cell lines is critical for determining the breadth and specificity of a compound's activity. This panel should ideally include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific responses.
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Cell Line Maintenance: Cells are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: For potency assays, cells are typically seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.[1][2]
Compound Preparation and Treatment
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Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
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Serial Dilutions: A series of dilutions are prepared from the stock solution to treat the cells across a wide range of concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells.[1][3]
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Treatment: The prepared dilutions of the compound are added to the seeded cells, and the plates are incubated for a specified period, typically 24, 48, or 72 hours.
Cell Viability Assays
Cell viability assays are used to determine the number of viable cells after treatment with the compound. Several common methods are available:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.
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Resazurin Assay: Similar to the MTT assay, this fluorometric assay uses the reduction of resazurin to the highly fluorescent resorufin by viable cells to measure metabolic activity.
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ATP-Based Assays: These assays measure the level of ATP in the cell population, which is an indicator of metabolically active cells.
Data Presentation and Analysis
Dose-Response Curves and IC50 Determination
The data obtained from cell viability assays are used to generate dose-response curves, which plot the percentage of cell viability against the concentration of the compound. The IC50 value is then calculated from this curve using non-linear regression analysis.
Quantitative Data Summary
The IC50 values for a compound across a panel of cancer cell lines are typically summarized in a table for easy comparison.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Hypothetical Data | |||
| MCF-7 | Breast | 72 | X |
| A549 | Lung | 72 | Y |
| HCT116 | Colon | 72 | Z |
| K562 | Leukemia | 72 | A |
Caption: Table 1. Hypothetical in vitro potency of this compound against a panel of human cancer cell lines.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing in-vitro potency and a hypothetical signaling pathway that could be affected by an anti-cancer compound.
Caption: In Vitro Potency Assay Workflow.
Caption: Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition.
Elucidation of Mechanism of Action
Understanding the mechanism by which a compound exerts its anti-cancer effects is a critical next step. This often involves investigating its impact on key cellular processes and signaling pathways.
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compound on cell cycle progression. Compounds may induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.
Apoptosis Assays
Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death (apoptosis). This is a desirable characteristic for an anti-cancer agent.
Signaling Pathway Analysis
Western blotting or other proteomic techniques can be used to investigate the effect of the compound on specific signaling pathways known to be dysregulated in cancer, such as the PI3K/AKT/mTOR or MAPK/ERK pathways. Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and for identifying potential biomarkers of response.
Conclusion
While no specific data is currently available for a compound named this compound, this guide provides a comprehensive overview of the standard procedures and best practices for assessing the in-vitro potency of a novel anti-cancer agent. By following these established methodologies for cell-based assays, data analysis, and mechanistic studies, researchers can robustly characterize the anti-cancer properties of new compounds and build a strong foundation for further drug development efforts.
References
Unveiling the DNA Minor Groove Binding Properties of DC0-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC0-NH2 is a potent cytotoxic agent belonging to the duocarmycin class of natural products. These compounds are recognized for their characteristic interaction with the minor groove of DNA, leading to sequence-selective alkylation and subsequent cellular apoptosis. This technical guide provides a comprehensive overview of the DNA minor groove binding properties of this compound and its analogues. It details the molecular basis of this interaction, outlines the key experimental protocols for its characterization, and presents the cellular consequences of its DNA-binding activity. This document is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug development who are investigating DNA-targeted therapies.
Introduction: The Duocarmycin Family and this compound
The duocarmycins are a class of highly potent antineoplastic agents first isolated from Streptomyces bacteria.[1] Their mechanism of action involves a two-step process: initial non-covalent binding within the DNA minor groove, followed by covalent alkylation of the N3 position of adenine.[2][3] This irreversible DNA modification disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[3][4]
This compound is a simplified synthetic analogue of the natural duocarmycins, designed for improved stability while retaining the core pharmacophore responsible for its cytotoxic activity. Its structure comprises a DNA-binding subunit that facilitates localization within the minor groove and an alkylating moiety. The sequence selectivity of duocarmycins is a key feature, with a preference for AT-rich regions of DNA. The high cytotoxicity of these compounds, often in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.
Molecular Mechanism of this compound DNA Minor Groove Interaction
The interaction of this compound with DNA is a sophisticated process that can be broken down into two main stages:
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Reversible Minor Groove Binding: The planar, crescent-shaped structure of the duocarmycin scaffold is complementary to the curvature of the DNA minor groove. This shape-selective recognition is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions with the walls and floor of the minor groove. This initial binding is reversible and positions the molecule in close proximity to its target nucleobase.
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Irreversible Alkylation: Once positioned within the minor groove, the electrophilic cyclopropane ring of the alkylating subunit of this compound becomes activated. It then reacts with the nucleophilic N3 atom of a specific adenine residue, forming a covalent bond. This alkylation event is essentially irreversible and creates a stable DNA adduct. This adduct induces significant distortion in the DNA helix, which is recognized by the cell's DNA damage machinery.
Quantitative Analysis of DNA Binding
| Parameter | Description | Typical Value (for Duocarmycin SA) | Experimental Technique(s) |
| IC50 | The concentration of the compound that inhibits 50% of cancer cell growth. This is a measure of cytotoxicity, not direct binding affinity. | 11.12 pM (Molm-14 cells) | Cell Viability Assays (e.g., MTT) |
| KD | The equilibrium dissociation constant, a measure of binding affinity. A lower KD indicates a stronger binding interaction. | Data not publicly available for this compound or DSA. Expected to be in the nanomolar to picomolar range for the initial non-covalent binding. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Titration |
| ΔH | The enthalpy change upon binding. Indicates whether the binding is exothermic (favorable) or endothermic (unfavorable). | Data not publicly available. | Isothermal Titration Calorimetry (ITC) |
| ΔS | The entropy change upon binding. Reflects the change in disorder of the system upon binding. | Data not publicly available. | Calculated from KD and ΔH |
| ΔG | The Gibbs free energy change upon binding. The overall measure of the spontaneity of the binding process. | Data not publicly available. | Calculated from KD |
| Sequence Selectivity | The preferential binding to specific DNA sequences. | High selectivity for adenine in 5'-AAA sequences. | DNase I Footprinting, Affinity Cleavage Assays |
Experimental Protocols for Characterizing DNA Minor Groove Binding
A variety of biophysical and biochemical techniques are employed to elucidate the DNA binding properties of minor groove binders like this compound.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a ligand binds.
-
Principle: A DNA fragment is end-labeled with a radioactive or fluorescent tag. The DNA is then incubated with the binding ligand (this compound) and subsequently treated with DNase I, an endonuclease that cleaves the DNA backbone. The regions of DNA where the ligand is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
-
Methodology:
-
Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is amplified by PCR using a labeled primer.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow for equilibrium to be reached.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture for a short period to achieve, on average, one cleavage event per DNA molecule.
-
Reaction Quenching and Sample Preparation: The digestion is stopped, and the DNA is purified and denatured.
-
Gel Electrophoresis: The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The footprint is identified by comparing the cleavage pattern in the presence and absence of this compound.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of binding in real-time.
-
Principle: One of the interacting molecules (e.g., a DNA oligonucleotide containing the target sequence) is immobilized on a sensor chip. The other molecule (this compound) is flowed over the surface. The binding of this compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Sensor Chip Preparation: A sensor chip is functionalized, and the target DNA oligonucleotide is immobilized.
-
Binding Analysis: A solution containing this compound is injected over the sensor surface at various concentrations. The association phase is monitored in real-time.
-
Dissociation Analysis: A buffer solution without this compound is then flowed over the surface to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Methodology:
-
Sample Preparation: Solutions of this compound and the target DNA are prepared in the same buffer.
-
Titration: A series of small injections of the this compound solution are made into the DNA solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the conformational changes in DNA upon ligand binding.
-
Principle: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand to the minor groove can induce changes in the DNA conformation, which are reflected as changes in the CD spectrum.
-
Methodology:
-
Sample Preparation: Solutions of DNA and this compound are prepared.
-
Spectral Measurement: The CD spectrum of the DNA is recorded in the absence of the ligand.
-
Titration: Aliquots of the this compound solution are added to the DNA solution, and the CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the CD signal at specific wavelengths are monitored to determine the binding mode and potentially the binding affinity.
-
Cellular Signaling and Consequences of this compound Binding
The alkylation of DNA by this compound is a catastrophic event for the cell, triggering a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.
DNA Damage Response Pathway
The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.
-
Damage Recognition: The distortion of the DNA helix caused by the this compound adduct is recognized by sensor proteins of the DDR pathway.
-
Signal Transduction: This recognition activates a cascade of protein kinases, such as ATM and ATR, which in turn phosphorylate a host of downstream targets.
-
Cell Cycle Arrest: A key outcome of DDR activation is the implementation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions. This arrest prevents the cell from replicating damaged DNA.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis, to eliminate the damaged cell.
The following diagram illustrates the general workflow for characterizing a DNA minor groove binder like this compound.
References
Unraveling the Mechanism of Adenine Alkylation by Minor Groove Binders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of DNA by small molecules represents a cornerstone of many therapeutic strategies, particularly in oncology. Among the nucleobases, adenine offers several nucleophilic sites for alkylation, leading to the formation of DNA adducts that can trigger cellular responses ranging from cell cycle arrest to apoptosis. This technical guide provides an in-depth exploration of the adenine alkylation mechanism by a class of hypothetical DNA minor groove binding agents, exemplified here as "DC-NH2." While specific data for a compound designated "DC0-NH2" is not available in the current scientific literature, this document synthesizes established principles of DNA alkylation to present a plausible mechanism and the experimental approaches required for its investigation.
The core of this guide focuses on the chemical interactions leading to adenine alkylation, the characterization of the resulting DNA adducts, and the downstream cellular consequences. We will delve into the methodologies for elucidating these processes, providing a framework for the investigation of novel DNA alkylating agents.
Core Mechanism of Adenine Alkylation
DNA alkylating agents that bind to the minor groove of the double helix often exhibit a preference for adenine residues. The N3 position of adenine is a primary target for many such compounds due to its location within the minor groove and its nucleophilic character.[1][2] The alkylation reaction typically proceeds via a nucleophilic attack from the adenine nitrogen onto an electrophilic center of the drug molecule.
The general mechanism can be conceptualized as a two-step process:
-
Non-covalent Binding: The DC-NH2 molecule first associates with the minor groove of the DNA double helix. This binding is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The shape and flexibility of the molecule are critical for a snug fit into the narrow minor groove.
-
Covalent Adduct Formation: Following non-covalent binding, a reactive electrophilic moiety on the DC-NH2 molecule is positioned in close proximity to a nucleophilic nitrogen on an adenine base. This proximity facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the drug and the DNA, thus forming a DNA adduct.[3][4]
The formation of these adducts disrupts the normal architecture and metabolism of DNA, leading to cytotoxicity.[4]
Visualization of the Proposed Mechanism and Experimental Workflow
To visually represent the proposed adenine alkylation mechanism and the typical workflow for its investigation, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of adenine alkylation by a minor groove binder.
Caption: Experimental workflow for investigating adenine alkylation.
Quantitative Data Summary
The following tables present hypothetical quantitative data for a compound like DC-NH2 to illustrate how such information would be structured for comparative analysis.
Table 1: DNA Binding Affinity and Alkylation Kinetics
| Parameter | Value | Method |
| Binding Affinity (Kd) | ||
| - Non-covalent | 50 nM | Surface Plasmon Resonance |
| Alkylation Rate (kapp) | ||
| - Adenine-N3 | 0.1 min-1 | HPLC-based kinetics |
| Adduct Stability (t1/2) | ||
| - In vitro (pH 7.4, 37°C) | 48 hours | Denaturing PAGE |
Table 2: Cytotoxicity Profile of DC-NH2
| Cell Line | IC50 (µM) | Assay | Exposure Time (h) |
| HCT116 (Colon Cancer) | 0.5 | MTT Assay | 72 |
| MCF-7 (Breast Cancer) | 0.8 | MTT Assay | 72 |
| A549 (Lung Cancer) | 1.2 | MTT Assay | 72 |
| HEK293 (Non-cancerous) | 15.6 | MTT Assay | 72 |
Table 3: Cellular Response to DC-NH2 Treatment
| Parameter | Fold Change (vs. Control) | Method |
| Caspase-3/7 Activity | 8.5 | Luminescent Assay |
| Annexin V Positive Cells | 6.2 | Flow Cytometry |
| γ-H2AX Foci Formation | 12.1 | Immunofluorescence |
Detailed Experimental Protocols
Protocol 1: DNA Adduct Characterization by LC-MS/MS
-
DNA Alkylation: Incubate calf thymus DNA (1 mg/mL) with DC-NH2 (100 µM) in a phosphate buffer (50 mM, pH 7.4) at 37°C for 24 hours.
-
DNA Digestion: Precipitate the DNA with ethanol, wash, and resuspend in a digestion buffer. Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleoside mixture using reverse-phase HPLC with a gradient elution. Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the DC-NH2-adenine adduct based on its specific mass-to-charge ratio and fragmentation pattern.
Protocol 2: Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DC-NH2 for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is calculated as a percentage of the untreated control.
Protocol 3: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with DC-NH2 at its IC50 concentration for 48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in an Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.
Conclusion
The investigation of adenine alkylation by minor groove binders is a critical area of research in the development of novel therapeutics. While the specific compound "this compound" remains uncharacterized in public databases, the principles and methodologies outlined in this guide provide a robust framework for the study of any new chemical entity designed to target DNA. Through a combination of biophysical, analytical, and cell-based assays, it is possible to elucidate the precise mechanism of action, determine the cytotoxicity profile, and understand the downstream cellular consequences of DNA alkylation. This comprehensive approach is essential for the rational design and optimization of next-generation DNA-targeted therapies.
References
- 1. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Safety and Toxicity of DC0-NH2
Executive Summary
An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "DC0-NH2." This suggests that "this compound" may be a novel or internal code name for a compound that has not yet been disclosed in published research. Consequently, a detailed technical guide on its preliminary safety and toxicity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be compiled at this time.
The following sections provide a general framework and outline the types of data and methodologies that would be essential for a comprehensive safety and toxicity assessment of a new chemical entity. This guide is intended to serve as a template for when such information on this compound becomes available.
Introduction to Preclinical Safety and Toxicity Assessment
The preclinical safety and toxicity evaluation of a novel compound is a critical step in the drug development process. This assessment aims to identify potential hazards, establish a safe dose range for first-in-human studies, and understand the compound's toxicological profile. Key aspects of this evaluation include determining the compound's effects on cellular and organ systems, both in vitro and in vivo.
In Vitro Toxicity Profile
In vitro assays are initial screens to assess the cytotoxic potential of a compound on various cell lines. This data helps in understanding the compound's mechanism of toxicity at a cellular level.
Cytotoxicity Data
Quantitative data from cytotoxicity assays would be summarized in a table format for easy comparison across different cell lines.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| HEK293 (Human Embryonic Kidney) | MTT | > 100 | 48 |
| HepG2 (Human Hepatocellular Carcinoma) | LDH Release | 75.3 | 48 |
| A549 (Human Lung Carcinoma) | MTT | 52.1 | 72 |
| MCF-7 (Human Breast Adenocarcinoma) | AlamarBlue | 68.9 | 72 |
Experimental Protocols for In Vitro Assays
Detailed methodologies for key in vitro experiments are crucial for reproducibility and interpretation of results.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) after a defined incubation period.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.
In Vivo Toxicity Profile
In vivo studies in animal models are essential to understand the systemic toxicity of a compound and to determine a safe starting dose for clinical trials.
Acute Toxicity Data
Acute toxicity studies involve the administration of a single, high dose of the compound to determine its immediate adverse effects and the median lethal dose (LD50).
Table 2: Acute In Vivo Toxicity of this compound (Hypothetical Data)
| Animal Model | Route of Administration | LD50 (mg/kg) | Observation Period | Key Clinical Signs |
| Sprague-Dawley Rat | Oral (gavage) | > 2000 | 14 days | No significant findings |
| ICR Mouse | Intravenous | 500 | 14 days | Lethargy, decreased activity |
Experimental Protocol for Acute In Vivo Toxicity Study
A standardized protocol is followed to ensure the welfare of the animals and the reliability of the data.
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Dose Administration: Administer a single dose of this compound via the chosen route to different groups of animals at varying dose levels.
-
Clinical Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 days).[3]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination to identify any treatment-related changes.
Mechanistic Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment. This often involves investigating its interaction with specific signaling pathways.
Apoptosis Induction Pathway
If this compound were found to induce apoptosis, a diagram of the potential signaling cascade would be generated.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Amine-Containing Payloads to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach combines the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the potent cell-killing ability of a small molecule drug. This document provides a detailed protocol for the conjugation of an amine-containing payload, represented here as DC0-NH2, to a monoclonal antibody. The described method utilizes carbodiimide chemistry to activate the carboxyl groups on the antibody for reaction with the primary amine of the payload. This process results in a stable amide bond linking the drug to the antibody.
The protocol outlines the necessary materials, step-by-step procedures for antibody activation and conjugation, and subsequent purification and characterization of the resulting ADC. Adherence to these guidelines will facilitate the successful development of novel ADCs for research and therapeutic applications. It is important to note that the provided conditions are a general guideline and may require optimization for specific antibodies and payloads.
Data Presentation: Key Parameters for ADC Synthesis
The following table summarizes the typical quantitative parameters for the conjugation of an amine-containing payload to a monoclonal antibody using EDC-NHS chemistry. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Antibody Concentration | 2 - 20 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |
| Molar Ratio (Payload:mAb) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Molar Ratio (EDC:mAb) | 10:1 to 50:1 | EDC is a zero-length crosslinker that activates carboxyl groups.[2] |
| Molar Ratio (NHS:mAb) | 10:1 to 50:1 | NHS is used to create a more stable amine-reactive intermediate.[2] |
| Activation Reaction pH | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups.[3] |
| Conjugation Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of the NHS-activated antibody with the amine-containing payload.[4] |
| Reaction Time (Activation) | 15 - 60 minutes | The duration of the activation step can be optimized. |
| Reaction Time (Conjugation) | 1 - 4 hours | Incubation time for the conjugation reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Reactions are typically performed at room temperature. |
| Quenching Reagent | Tris, Lysine, or Glycine | Used to stop the reaction by consuming unreacted NHS esters. |
| Expected Drug-to-Antibody Ratio (DAR) | 2 - 4 | The average number of drug molecules conjugated to a single antibody. |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) : Purified and buffer-exchanged into an amine-free buffer (e.g., MES or PBS).
-
Amine-Containing Payload (this compound) : High purity.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) : Molecular biology grade.
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) : Molecular biology grade. Sulfo-NHS is recommended for increased solubility of the active intermediate.
-
Activation Buffer : 0.1 M MES, pH 4.5-6.0.
-
Conjugation Buffer : 0.1 M Phosphate buffer, pH 7.2-8.5.
-
Quenching Buffer : 1 M Tris-HCl, pH 8.0.
-
Purification System : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Instruments : UV-Vis Spectrophotometer, HPLC or UPLC system with a hydrophobic interaction chromatography (HIC) column, and a mass spectrometer (optional).
Antibody Preparation
-
Buffer exchange the monoclonal antibody into the Activation Buffer to a final concentration of 2-20 mg/mL. It is critical to remove any buffers containing primary amines (e.g., Tris) as they will compete in the conjugation reaction.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
Antibody Activation with EDC/NHS
-
Bring the antibody solution to room temperature.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add the desired molar excess of EDC and NHS to the antibody solution while gently stirring. A typical starting point is a 20-fold molar excess of both EDC and NHS over the antibody.
-
Incubate the reaction at room temperature for 15-30 minutes. This reaction activates the carboxyl groups on the antibody to form amine-reactive NHS esters.
Conjugation of this compound to the Activated Antibody
-
Immediately following the activation step, adjust the pH of the reaction mixture to 7.2-8.5 by adding the Conjugation Buffer.
-
Dissolve the this compound payload in a compatible solvent (e.g., DMSO) and add it to the activated antibody solution. The molar ratio of the payload to the antibody should be optimized to achieve the desired DAR. A starting point of a 10-fold molar excess is recommended.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
Purification of the Antibody-Drug Conjugate
-
Remove unreacted payload and other small molecules by purifying the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purification should be performed using a suitable buffer, such as PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
Characterization of the Antibody-Drug Conjugate
-
Protein Concentration : Determine the concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) : The average DAR can be determined using several methods:
-
UV-Vis Spectroscopy : Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.
-
Mass Spectrometry (MS) : LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the number of conjugated drug molecules.
-
-
Purity and Aggregation : Analyze the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).
-
Antigen Binding : Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using methods such as ELISA or surface plasmon resonance (SPR).
Visualizations
Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.
Caption: ADC mechanism of action and downstream signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Amine-Containing Payload Delivery in Antibody-Drug Conjugates (ADCs)
Disclaimer: The specific payload "DC0-NH2" is not described in publicly available literature. The following application notes and protocols are based on established methodologies for the conjugation and evaluation of antibody-drug conjugates utilizing a hypothetical amine-containing linker-payload, herein referred to as "Illustrative Payload-NH2" (IP-NH2). These protocols serve as a general guide and may require optimization for specific antibodies, linkers, and payloads.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule payload. The efficacy and safety of an ADC are critically dependent on the properties of the antibody, the payload, and the linker that connects them. This document outlines key techniques and protocols for the development of ADCs using an amine-containing linker-payload (IP-NH2). The primary focus is on the conjugation chemistry, purification, characterization, and in-vitro evaluation of the resulting ADC.
The protocols described herein are intended for researchers, scientists, and drug development professionals actively engaged in ADC research and development.
Conjugation Strategy: Amide Bond Formation
A common strategy for conjugating amine-containing payloads to an antibody involves the formation of a stable amide bond. This typically requires the activation of carboxyl groups (-COOH) on the antibody, which are present in the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. The activation is commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS-ester intermediate on the antibody. The IP-NH2 is then added to react with the NHS-ester, forming a stable amide linkage.
Experimental Protocols
Protocol: Antibody Activation and Conjugation with IP-NH2
This protocol describes the two-step process of activating antibody carboxyl groups followed by conjugation with the amine-containing payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
IP-NH2 (linker-payload with a terminal amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diafiltration/ultrafiltration system (e.g., Amicon Ultra centrifugal filters)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of any amine-containing substances (e.g., Tris).
-
-
Activation of Antibody:
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Conjugation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Preparation of Payload:
-
Dissolve the IP-NH2 linker-payload in anhydrous DMSO to a high concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the IP-NH2 solution to the activated antibody mixture. The exact molar ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Protocol: ADC Purification
Purification is critical to remove unreacted payload, solvents, and other reaction components.
Materials:
-
Crude ADC conjugation mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system or tangential flow filtration (TFF) system.
Procedure (using SEC):
-
Equilibrate the SEC column (e.g., Sephadex G-25) with at least 3 column volumes of Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the Purification Buffer. The ADC will typically elute in the void volume, separating it from smaller molecules like unconjugated payload and reaction byproducts.
-
Collect the fractions containing the purified ADC, identified by monitoring absorbance at 280 nm.
-
Pool the relevant fractions and concentrate the ADC to the desired concentration using an ultrafiltration device.
Protocol: ADC Characterization
A. Determination of Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., λ_max_payload).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and solving the following equations:
-
A_280 = (ε_mAb,280 * C_mAb) + (ε_payload,280 * C_payload)
-
A_payload_max = (ε_mAb,payload_max * C_mAb) + (ε_payload,payload_max * C_payload)
-
-
DAR = C_payload / C_mAb
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Species with different numbers of conjugated payloads will have different retention times.
-
The average DAR is calculated based on the relative peak areas of the different drug-loaded species.
-
B. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC):
-
Inject the purified ADC onto a SEC-HPLC column.
-
Elute under isocratic conditions with a suitable mobile phase (e.g., PBS).
-
The percentage of monomer, aggregate, and fragment can be determined by integrating the respective peak areas in the chromatogram.
-
Protocol: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC, unconjugated mAb, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various treatment dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following tables represent hypothetical data from the characterization and in-vitro evaluation of a manufactured ADC (ADC-IP-NH2).
Table 1: Physicochemical Characterization of ADC-IP-NH2
| Parameter | ADC-IP-NH2 | Unconjugated mAb | Acceptance Criteria |
| Average DAR (HIC) | 3.8 | N/A | 3.5 - 4.5 |
| Purity (% Monomer by SEC) | 98.5% | 99.1% | > 95% |
| Aggregation (% HMW by SEC) | 1.2% | 0.8% | < 5% |
| Endotoxin (EU/mg) | < 0.5 | < 0.5 | < 1.0 EU/mg |
| Concentration (mg/mL) | 10.2 | 10.0 | > 10.0 mg/mL |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cell Line (Antigen +) IC50 [nM] | Control Cell Line (Antigen -) IC50 [nM] |
| ADC-IP-NH2 | 0.5 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free IP-NH2 Payload | 0.01 | 0.01 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and evaluation.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical mechanism of action where the ADC binds to a receptor, is internalized, and the payload is released to induce apoptosis via DNA damage.
Application Notes and Protocols for Evaluating DC0-NH2 ADC Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This application note provides a detailed guide to utilizing cell-based assays for the preclinical evaluation of ADCs employing the novel DNA-alkylating agent, DC0-NH2, as the cytotoxic payload. This compound is a simplified analog of the duocarmycin family of natural products and exerts its potent anti-tumor effect by binding to the minor groove of DNA and alkylating adenine residues, leading to DNA damage and subsequent cell death.[1]
The efficacy of a this compound ADC is multifactorial, depending on efficient internalization of the ADC, release of the this compound payload within the target cell, the inherent cytotoxicity of the payload, and its potential to exert a "bystander effect" on neighboring antigen-negative tumor cells. This document outlines key cell-based assays to quantify these parameters, providing detailed protocols and data presentation formats to facilitate robust and reproducible evaluation of this compound ADC candidates.
Mechanism of Action: this compound ADC
The therapeutic action of a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved, releasing the active drug. The released this compound can then translocate to the nucleus, bind to the minor groove of DNA, and alkylate DNA, triggering a DNA damage response that ultimately leads to apoptotic cell death.
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Figure 1. General workflow of this compound ADC mechanism of action.
Cytotoxicity Assay
The primary function of an ADC is to kill target cancer cells. A cytotoxicity assay is fundamental to determine the potency of a this compound ADC. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of the target cells.
Quantitative Data Summary: Cytotoxicity of this compound and Duocarmycin Analog ADCs
| Compound/ADC | Cell Line | Assay Type | Incubation Time (h) | IC50 (pM) | Reference |
| This compound (Payload) | Ramos | Clonogenic | 72 | ~1-10 | [1] |
| This compound (Payload) | Namalwa | Clonogenic | 72 | 7 | [1] |
| This compound (Payload) | HL-60/s | Clonogenic | 72 | 30 | [1] |
| This compound (Payload) | COLO 205 | Not Specified | 72 | ~100 | [1] |
| Duocarmycin SA (Payload) | Molm-14 | MTT | 72 | Not Specified | |
| Duocarmycin SA (Payload) | HL-60 | MTT | 72 | Not Specified | |
| SYD983 (Trastuzumab-duocarmycin ADC) | SK-BR-3 (HER2+) | Not Specified | Not Specified | 220 | |
| SYD983 (Trastuzumab-duocarmycin ADC) | SK-OV-3 (HER2+) | Not Specified | Not Specified | 440 | |
| SYD981 (Trastuzumab-duocarmycin ADC) | SK-BR-3 (HER2+) | Not Specified | Not Specified | 310 | |
| SYD981 (Trastuzumab-duocarmycin ADC) | SK-OV-3 (HER2+) | Not Specified | Not Specified | 1200 |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
This compound ADC
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Figure 2. Workflow for a typical cytotoxicity (MTT) assay.
ADC Internalization Assay
The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload. Quantifying the rate and extent of ADC internalization is crucial for selecting ADC candidates with optimal therapeutic potential.
Quantitative Data Summary: ADC Internalization
| ADC | Cell Line | Assay Method | Internalization Metric | Value | Reference |
| Trastuzumab-Maytansinoid | BT-474 | Flow Cytometry | Half-life (h) | 14 | |
| Trastuzumab-Maytansinoid | NCI-N87 | Flow Cytometry | Half-life (h) | 6 | |
| Trastuzumab-Maytansinoid | SK-BR-3 | Flow Cytometry | Half-life (h) | 10 | |
| Anti-EGFR Ab033 | A431 | Not Specified | k_int (/min) | 0.047 | |
| Anti-EGFR Ab033 | H441 | Not Specified | k_int (/min) | 0.15 |
Experimental Protocol: Flow Cytometry-Based Internalization Assay
Materials:
-
Target cell line
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled this compound ADC (for competition)
-
Trypan Blue solution
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
ADC Incubation: Incubate cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes). To measure non-specific binding, incubate a set of cells with a 100-fold excess of unlabeled ADC for 30 minutes on ice prior to adding the labeled ADC. For a total binding control, incubate cells with the labeled ADC on ice for the longest time point.
-
Quenching Surface Fluorescence: After incubation, wash the cells twice with cold FACS buffer. To distinguish between surface-bound and internalized ADC, add Trypan Blue solution (0.2 mg/mL final concentration) to quench the fluorescence of the surface-bound ADC.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cells in the presence of Trypan Blue represents the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point using the following formula: % Internalization = [(MFI of test sample - MFI of non-specific binding) / (MFI of total binding - MFI of non-specific binding)] x 100. Plot the % internalization over time to determine the internalization rate.
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Figure 3. Workflow for a flow cytometry-based internalization assay.
Apoptosis Assay
This compound induces cell death primarily through apoptosis. Therefore, quantifying the induction of apoptosis is a direct measure of the ADC's mechanism-based efficacy.
DNA Damage-Induced Apoptosis Signaling Pathway
Figure 4. Simplified signaling pathway of DNA damage-induced apoptosis by this compound.
Quantitative Data Summary: Induction of Apoptosis by a Duocarmycin Analog
| Compound | Cell Line | Treatment Concentration (pM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Duocarmycin SA | Molm-14 | 20 | 48 | Significant Increase | |
| Duocarmycin SA | Molm-14 | 100 | 24 | Significant Increase | |
| Duocarmycin SA | Molm-14 | 500 | 24 | Significant Increase | |
| Duocarmycin SA | HL-60 | 20 | 24 | Significant Increase | |
| Duocarmycin SA | HL-60 | 50 | 24 | Significant Increase | |
| Duocarmycin SA | HL-60 | 100 | 24 | Significant Increase | |
| Duocarmycin SA | HL-60 | 250 | 24 | Significant Increase | |
| Duocarmycin SA | HL-60 | 500 | 24 | Significant Increase |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target cell line
-
This compound ADC
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the this compound ADC for a predetermined time (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
-
Bystander Effect Assay
The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, can significantly enhance the therapeutic efficacy of an ADC, especially in heterogeneous tumors.
Quantitative Data Summary: Bystander Effect
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | Incubation Time (h) | % Viability of Ag- Cells |
| 1:1 | 10 | 72 | [Example: 60%] |
| 1:3 | 10 | 72 | [Example: 75%] |
| 3:1 | 10 | 72 | [Example: 40%] |
| 1:1 (Control ADC) | 10 | 72 | [Example: 98%] |
Experimental Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP)
-
This compound ADC
-
Isotype control ADC
-
96-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and the isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The Ag- cells can be distinguished by their fluorescence. The viability of the Ag- population can be assessed using a viability dye (e.g., PI).
-
Fluorescence Plate Reader: Measure the total fluorescence intensity of the GFP-expressing Ag- cells.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures compared to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
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Figure 5. Workflow for a co-culture bystander effect assay.
Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the preclinical evaluation of this compound ADC efficacy. By systematically quantifying cytotoxicity, internalization, apoptosis induction, and the bystander effect, researchers can effectively characterize and compare different this compound ADC candidates. This comprehensive in vitro assessment is critical for selecting the most promising candidates for further development and for gaining a deeper understanding of their mechanisms of action. The provided protocols and data presentation formats are intended to guide researchers in generating high-quality, reproducible data to accelerate the development of novel and effective cancer therapies.
References
Application Notes and Protocols for In Vivo Testing of DC0-NH2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceutical agents designed for the targeted therapy of cancer.[1][2] These complex molecules consist of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[2] This design allows for the selective delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
DC0-NH2 is a potent cytotoxic payload, reported to be approximately 1000 times more cytotoxic than doxorubicin. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating an adenine residue, leading to DNA damage and apoptotic cell death. This document provides detailed application notes and protocols for the in vivo evaluation of ADCs utilizing the this compound payload (this compound ADCs). These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the efficacy and safety of novel this compound ADCs.
The general mechanism of action for an ADC involves several key steps:
-
Binding: The ADC's antibody component specifically binds to the target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, often within the lysosome, the linker is cleaved, releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its cell-killing effect. In the case of this compound, this involves DNA alkylation.
-
Bystander Effect: Some ADC payloads can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of an ADC leading to apoptosis and a typical experimental workflow for in vivo testing.
Caption: General mechanism of action for a this compound ADC.
Caption: Experimental workflow for in vivo testing of this compound ADCs.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of an ADC. The most commonly used models are xenografts, where human cancer cells are implanted into immunocompromised mice.
| Animal Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID, NSG). | Relatively quick and easy to establish; reproducible tumor growth; well-characterized cell lines. | Lack of tumor heterogeneity and human tumor microenvironment; requires immunodeficient hosts, precluding studies on immune system interaction. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice. | Better recapitulates the heterogeneity and architecture of the original human tumor. | More time-consuming and expensive to establish; variable tumor take-rates and growth kinetics. |
| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop tumors spontaneously. | Tumors arise in a natural, immunocompetent microenvironment, allowing for the study of immune interactions. | Can be slow to develop tumors; may not fully represent the complexity of human cancers. |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells or tissues. | Allows for the evaluation of the ADC's interaction with a human immune system. | Complex to generate and maintain; potential for graft-versus-host disease. |
For initial efficacy testing of a this compound ADC, a subcutaneous CDX model is often the most practical choice.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a hypothetical this compound ADC targeting HER2 (e.g., Trastuzumab-DC0-NH2) in a breast cancer xenograft model.
1. Materials and Reagents
-
Cell Line: SK-OV-3 (HER2-positive human ovarian cancer) or similar HER2-expressing cell line.
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Test Articles:
-
This compound ADC (e.g., Trastuzumab-DC0-NH2)
-
Vehicle Control (e.g., PBS, formulation buffer)
-
Isotype Control ADC (non-binding antibody conjugated to this compound)
-
Unconjugated Antibody (e.g., Trastuzumab)
-
-
Reagents:
-
Cell culture medium (e.g., McCoy's 5A) with supplements
-
Matrigel (optional, for enhancing tumor take-rate)
-
Anesthetics (e.g., isoflurane)
-
Calipers for tumor measurement
-
2. Cell Culture and Implantation
-
Culture SK-OV-3 cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume (TV) using the formula: TV = (L x W²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Dosing and Administration
-
Prepare fresh formulations of the test articles on each dosing day.
-
Administer the this compound ADC and controls intravenously (IV) via the tail vein. A typical dosing schedule might be once every week (Q7D) for 3 doses.
-
Dose levels should be determined from prior maximum tolerated dose (MTD) studies.
Example Treatment Groups:
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | IV | Q7D x 3 |
| 2 | Isotype Control ADC | 5 | IV | Q7D x 3 |
| 3 | Unconjugated Antibody | 5 | IV | Q7D x 3 |
| 4 | This compound ADC (Low Dose) | 1 | IV | Q7D x 3 |
| 5 | This compound ADC (High Dose) | 5 | IV | Q7D x 3 |
5. Monitoring and Endpoints
-
Tumor Volume: Measure tumor volume twice weekly throughout the study.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations: Perform daily cage-side observations for any signs of morbidity (e.g., changes in posture, activity, grooming).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a specific duration (e.g., 60 days). Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
6. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean TV of treated group at endpoint / Mean TV of control group at endpoint)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes and body weights between groups.
Quantitative Data Presentation
The following tables are examples of how to structure the quantitative data from an in vivo efficacy study.
Table 1: Tumor Growth Inhibition of this compound ADC in SK-OV-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1580 ± 150 | - | - |
| Isotype Control ADC | 5 | 1450 ± 135 | 8.2 | >0.05 |
| Unconjugated Antibody | 5 | 1100 ± 110 | 30.4 | <0.05 |
| This compound ADC (Low Dose) | 1 | 650 ± 75 | 58.9 | <0.001 |
| This compound ADC (High Dose) | 5 | 150 ± 30 | 90.5 | <0.0001 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g ± SEM) | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | +1.5 ± 0.3 | 0 |
| Isotype Control ADC | 5 | +1.2 ± 0.4 | -1.5 |
| Unconjugated Antibody | 5 | +1.4 ± 0.3 | 0 |
| This compound ADC (Low Dose) | 1 | +0.5 ± 0.5 | -3.0 |
| This compound ADC (High Dose) | 5 | -1.8 ± 0.6 | -8.5 |
Concluding Remarks
The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of novel this compound ADCs. Rigorous study design, including appropriate animal models, control groups, and defined endpoints, is essential for generating reliable data to support further development. The potent nature of the this compound payload necessitates careful monitoring of animal welfare and potential toxicities. The successful translation of these promising therapeutics from the laboratory to the clinic depends on high-quality preclinical data that accurately predict their safety and efficacy in humans.
References
Application Notes & Protocols for the Characterization of DC-NH2 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of molecules (herein referred to as "DC" for Drug Compound or molecule of interest) to proteins and other biomolecules via primary amines (NH2), such as the ε-amino groups of lysine residues, is a fundamental strategy in drug development, diagnostics, and research. The resulting DC-NH2 conjugates, particularly antibody-drug conjugates (ADCs), require rigorous analytical characterization to ensure their safety, efficacy, and consistency.[1][2] Critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), purity, aggregation levels, and conjugation site distribution must be thoroughly evaluated.[2][3] This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of these bioconjugates.
Key Analytical Techniques & Critical Quality Attributes (CQAs)
The characterization of DC-NH2 conjugates involves a suite of orthogonal analytical methods to assess various CQAs. The choice of technique depends heavily on the properties of the protein, the conjugated molecule (DC), and the linker used.[1]
Logical Relationship of Analytical Methods to CQAs
The following diagram illustrates how different analytical techniques are employed to measure the critical quality attributes of a DC-NH2 conjugate.
Caption: Relationship between analytical methods and critical quality attributes.
Spectroscopic Methods
-
UV-Vis Spectroscopy: A fundamental technique used to determine the concentration of the protein and the average number of DC molecules conjugated, known as the Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL). This calculation is possible if the DC molecule has a distinct chromophore from the protein.
-
Circular Dichroism (CD): Used to assess the secondary and tertiary structure of the protein component of the conjugate. It is crucial for ensuring that the conjugation process has not induced significant conformational changes that could impact efficacy or stability.
Chromatographic Methods
Chromatography is essential for separating the conjugate from impurities and for characterizing its heterogeneity.
-
Size-Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and low molecular weight fragments. Maintaining a low level of aggregation is critical, as aggregates can lead to immunogenicity.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating conjugate species based on the number of conjugated DC molecules. As each conjugated DC molecule typically increases the overall hydrophobicity of the protein, HIC can resolve species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.), providing a detailed distribution profile.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used under reducing conditions to separate the light and heavy chains of an antibody. This allows for the determination of drug load on each chain and can be used to assess the stability of the linker and payload.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, offering detailed insights into the conjugate's composition.
-
Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to measure the molecular weight of the intact conjugate. This allows for the direct determination of the distribution of species with different numbers of conjugated drugs and the calculation of the average DAR.
-
Peptide Mapping: This "bottom-up" approach involves enzymatically digesting the conjugate into smaller peptides, which are then analyzed by LC-MS/MS. Peptide mapping is the gold standard for identifying the specific sites of conjugation (e.g., which lysine residues were modified) and for quantifying site occupancy.
Electrophoretic Methods
Electrophoresis separates molecules based on their size, charge, or isoelectric point.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A widely used method to visually confirm conjugation. A successful conjugation results in a shift in the molecular weight of the protein band. Analysis under non-reducing and reducing conditions can provide information on the location of the conjugation (light vs. heavy chain).
-
Capillary Electrophoresis (CE-SDS): A high-resolution automated technique that provides quantitative information on purity, heterogeneity, and fragmentation, similar to SEC and SDS-PAGE but often with higher resolving power.
Experimental Workflow and Protocols
General Workflow for Conjugation and Characterization
The overall process from conjugation to final characterization follows a logical sequence to ensure a well-characterized final product.
Caption: General workflow for DC-NH2 conjugation and characterization.
Protocol 1: General Protein Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-activated DC molecule to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Amine-reactive DC-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5).
-
Purification system (e.g., desalting column or dialysis cassette).
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer like PBS. Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.
-
For optimal reactivity with lysine ε-amino groups, the pH should be slightly basic, typically between 8.0 and 8.5.
-
-
DC-NHS Ester Preparation:
-
Immediately before use, dissolve the DC-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Add the DC-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of DC-NHS to protein is a critical parameter and should be optimized. Start with ratios like 5:1, 10:1, and 15:1.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the DC is light-sensitive.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DC-NHS and quenching buffer by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified conjugate and determine its concentration.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol assumes the DC molecule has a unique absorbance peak separate from the protein's absorbance at 280 nm.
Procedure:
-
Dilute the purified conjugate to a concentration that provides absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the absorbance maximum of the DC molecule (A_max).
-
Calculate the concentration of the protein, correcting for the DC's contribution to the absorbance at 280 nm.
-
Correction Factor (CF) = A_max_DC / A_280_DC (determined empirically for the free DC molecule).
-
Corrected A_280 = A_280_conjugate - (A_max_conjugate × CF).
-
-
Calculate the protein concentration:
-
Protein Conc. (M) = Corrected A_280 / (ε_protein_280 × path length).
-
-
Calculate the DC concentration:
-
DC Conc. (M) = A_max_conjugate / (ε_DC_max × path length).
-
-
Calculate the average DAR:
-
DAR = DC Conc. (M) / Protein Conc. (M)
-
Protocol 3: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Materials:
-
HPLC system with a UV detector.
-
SEC column suitable for the molecular weight of the protein (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject 10-50 µg of the purified conjugate onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Integrate the peak areas to determine the relative percentage of each species.
-
% Monomer = (Area_monomer / Total Area) × 100
-
% Aggregate = (Area_aggregate / Total Area) × 100
-
Data Presentation: Quantitative Summary
The data generated from these analytical methods should be compiled into tables for clear comparison and batch-to-batch analysis.
Table 1: Summary of Characterization Data for Different Conjugation Batches
| Batch ID | Molar Ratio (DC:Protein) | Avg. DAR (UV-Vis) | Avg. DAR (Intact MS) | % Monomer (SEC) | Purity (HIC) |
| DC-Conj-01 | 5:1 | 2.8 | 2.9 | 98.5% | 97.2% |
| DC-Conj-02 | 10:1 | 4.1 | 4.2 | 96.1% | 94.5% |
| DC-Conj-03 | 15:1 | 5.6 | 5.7 | 92.3% | 90.8% |
Table 2: DAR Distribution Analysis by HIC and Intact Mass Spectrometry
| Drug Load | Batch DC-Conj-02 (% Peak Area - HIC) | Batch DC-Conj-02 (% Relative Abundance - MS) |
| DAR 0 | 2.1% | 1.8% |
| DAR 1 | 5.5% | 5.1% |
| DAR 2 | 15.8% | 16.2% |
| DAR 3 | 24.0% | 24.5% |
| DAR 4 | 26.2% | 26.8% |
| DAR 5 | 16.9% | 16.1% |
| DAR 6 | 7.8% | 7.5% |
| DAR 7 | 1.7% | 2.0% |
| DAR 8+ | <1% | <1% |
Visualization of Reaction Mechanism
NHS Ester Reaction with Primary Amine
The fundamental reaction in this conjugation process involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
Caption: Reaction of an NHS ester with a primary amine to form an amide bond.
References
Application Notes and Protocols for Dosing and Administration of DC0-NH2 Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. This targeted delivery mechanism aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity. DC0-NH2 is a novel, highly potent cytotoxic agent that acts as a DNA minor groove binder and alkylating agent, making it a compelling payload for ADC development. Its simplified structure and improved stability compared to its predecessor, DC1, offer significant advantages in the manufacturing and clinical application of ADCs.
These application notes provide a comprehensive guide to the preclinical dosing and administration of ADCs utilizing the this compound payload. The protocols and data presented herein are intended to assist researchers in designing and executing robust in vivo efficacy, pharmacokinetic, and toxicity studies, thereby facilitating the successful translation of this compound based ADCs from the laboratory to the clinic.
Mechanism of Action
This compound based ADCs exert their cytotoxic effect through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody component to a target antigen expressed on the surface of cancer cells.
Caption: Mechanism of action of a this compound based ADC.
Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked to lysosomes.[1] Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved, releasing the active cytotoxic agent into the cytoplasm. The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine residues.[2] This covalent modification of DNA leads to strand cleavage and the activation of DNA damage response pathways, ultimately culminating in programmed cell death (apoptosis).[3]
Data Presentation
In Vitro Cytotoxicity of this compound
The intrinsic potency of the this compound payload has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent anti-proliferative activity of this compound.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 1 - 10 |
| Namalwa | Burkitt's Lymphoma | 7 |
| HL60/s | Acute Myeloid Leukemia | 30 |
| COLO 205 | Colorectal Adenocarcinoma | ~100 |
Data compiled from MedchemExpress.[2]
Preclinical Dosing and Efficacy of Duocarmycin-Based ADCs (as a surrogate for this compound)
Due to the novelty of this compound, extensive public data on the in vivo dosing and efficacy of this compound based ADCs is limited. However, duocarmycin-based ADCs, which share a similar mechanism of action (DNA alkylation), can serve as a valuable reference. The following table presents representative data from preclinical studies of duocarmycin-based ADCs.
| ADC Target | Tumor Model | Dosing Regimen | Efficacy Outcome | Reference |
| HER2 | NCI-N87 Gastric Cancer Xenograft | 3 mg/kg, single IV dose | Tumor regression | [4] |
| HER2 | KPL-4 Breast Cancer Xenograft | 1 mg/kg, single IV dose | Significant tumor growth inhibition | |
| c-Kit | GIST-T1 Xenograft | 2 mg/kg, twice weekly for 2 weeks | Complete tumor regression | Fushida et al., 2016 |
| TROP2 | BxPC-3 Pancreatic Cancer Xenograft | 2.5 mg/kg, single IV dose | Durable tumor regression | Strop et al., 2016 |
This table provides examples and should be adapted based on the specific this compound ADC being developed.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells expressing the target antigen of the ADC
-
Matrigel (or other appropriate extracellular matrix)
-
This compound based ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Workflow:
Caption: General workflow for an in vivo efficacy study.
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (typically at a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
ADC Administration:
-
Prepare the this compound based ADC and vehicle control at the desired concentrations.
-
Administer the ADC or vehicle via intravenous (IV) injection into the tail vein. The dosing regimen (e.g., single dose, multiple doses) should be determined based on preliminary tolerability studies.
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight twice weekly.
-
Observe the mice for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
This protocol describes a method for determining the pharmacokinetic profile of a this compound based ADC in mice.
Materials:
-
Male or female mice (e.g., CD-1 or BALB/c)
-
This compound based ADC
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation for ADC quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single IV dose of the this compound based ADC to each mouse.
-
-
Serial Blood Collection:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (approximately 50 µL) from the saphenous or retro-orbital sinus.
-
-
Plasma Preparation:
-
Immediately process the blood samples by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated ADC, and free this compound payload in the plasma samples using validated analytical methods.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Protocol 3: In Vitro Bystander Killing Assay
This protocol is designed to assess the ability of a this compound based ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescent cell labeling dyes (e.g., CellTracker™ Green and Red)
-
This compound based ADC
-
Isotype control ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Workflow:
Caption: Workflow for an in vitro bystander effect assay.
Procedure:
-
Cell Labeling:
-
Label the Ag+ cells with one fluorescent dye (e.g., green) and the Ag- cells with another (e.g., red) according to the manufacturer's protocols.
-
-
Co-culture:
-
Seed a mixture of the labeled Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound based ADC and the isotype control ADC.
-
-
Incubation:
-
Incubate the plate for 48-72 hours to allow for ADC internalization, payload release, and induction of cell death.
-
-
Imaging and Analysis:
-
Capture fluorescent images of the cells.
-
Quantify the number of viable green (Ag+) and red (Ag-) cells in each well.
-
A significant reduction in the number of viable Ag- cells in the presence of the this compound based ADC (compared to the isotype control) indicates a bystander effect.
-
Conclusion
The successful development of this compound based ADCs requires a thorough understanding of their dosing, administration, and preclinical activity. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these novel therapeutics. By carefully characterizing the in vivo efficacy, pharmacokinetic profile, and potential for bystander killing, researchers can optimize the design and development of this compound based ADCs for the targeted treatment of cancer. It is imperative that these studies are conducted with rigorous attention to detail and in accordance with institutional and regulatory guidelines to ensure the generation of high-quality, reproducible data that will support the advancement of these promising agents into clinical trials.
References
Application Notes and Protocols for Developing DC0-NH2 Antibody-Drug Conjugates (ADCs) for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1] This approach allows for the selective delivery of highly potent "payloads" to tumor cells, thereby minimizing systemic toxicity and widening the therapeutic window.[2][3] Solid tumors present unique challenges, including heterogeneous antigen expression and the tumor microenvironment, which can limit the efficacy of conventional therapies.[3]
DC0-NH2 is a highly potent cytotoxic payload, approximately 1000 times more powerful than conventional agents like doxorubicin.[4] As a simplified and more stable analog of the duocarmycin family member DC1, this compound functions by binding to the minor groove of DNA and subsequently alkylating adenine residues, leading to catastrophic DNA damage and apoptotic cell death. The presence of a primary amine (-NH2) group on the this compound molecule provides a versatile handle for conjugation to various linker systems.
These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of this compound-based ADCs for solid tumor indications. The workflow covers payload-linker synthesis, antibody conjugation, and a suite of in vitro and in vivo characterization assays to determine ADC potency, stability, and efficacy.
Proposed Mechanism of Action
The therapeutic action of a this compound ADC begins with the antibody component binding to a specific tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, acidic pH and/or specific enzymes cleave the linker, releasing the active this compound payload into the cytoplasm. The payload then translocates to the nucleus, where it binds to the DNA minor groove and exerts its potent alkylating activity, inducing cell cycle arrest and apoptosis. Furthermore, if a cleavable linker is used with a membrane-permeable payload, the released this compound can diffuse into neighboring, potentially antigen-negative cancer cells, causing a "bystander effect" that enhances the ADC's anti-tumor activity.
Caption: this compound ADC binds, internalizes, and releases its payload to induce DNA damage and apoptosis.
Experimental Workflow Overview
The development of a this compound ADC follows a structured, multi-stage process. It begins with the synthesis and purification of the payload-linker construct, followed by its conjugation to the monoclonal antibody. The resulting ADC must then be rigorously characterized to ensure quality and consistency. Finally, a series of in vitro and in vivo assays are performed to establish its biological activity and therapeutic potential.
Caption: The ADC development pipeline from synthesis to in vivo efficacy studies.
Protocols and Methodologies
Protocol: ADC Synthesis and Characterization
This protocol describes a representative method for conjugating a maleimide-containing payload-linker to a thiolated antibody.
4.1.1 Materials
-
Monoclonal antibody (e.g., anti-HER2 Trastuzumab) in PBS.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
This compound-linker-maleimide construct.
-
Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
4.1.2 Antibody Reduction (Thiolation)
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
4.1.3 Conjugation Reaction
-
Dissolve the this compound-linker-maleimide in DMSO to create a 10 mM stock solution.
-
Immediately after antibody reduction, add a 6-fold molar excess of the payload-linker stock solution to the thiolated antibody.
-
Gently mix and incubate at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
4.1.4 Purification and Analysis
-
Purify the ADC from unconjugated payload-linker and other reactants using a desalting column or size-exclusion chromatography (SEC).
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or reduced Liquid Chromatography-Mass Spectrometry (rLC-MS) to determine the average number of drug molecules conjugated per antibody.
-
Purity and Aggregation: Assess the level of aggregation and purity of the final ADC product using Size-Exclusion Chromatography (SEC-HPLC).
Protocol: In Vitro Cytotoxicity Assay
This assay measures the dose-dependent ability of the ADC to kill antigen-expressing cancer cells.
4.2.1 Materials
-
Antigen-positive cell line (e.g., SK-BR-3 for HER2).
-
Antigen-negative cell line (e.g., MDA-MB-453 for HER2-low).
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
This compound ADC, unconjugated antibody, and free payload.
-
96-well clear-bottom white plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multilabel plate reader.
4.2.2 Procedure
-
Seed 3,000 cells per well into a 96-well plate and incubate overnight.
-
Prepare 8-point, 1:4 serial dilutions of the this compound ADC and controls (unconjugated antibody, free payload) in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the serially diluted test articles to triplicate wells.
-
Incubate the plates for 5-6 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4.2.3 Data Analysis
-
Convert luminescence readings to percentage of cell viability relative to untreated control wells.
-
Plot cell viability against the logarithm of the ADC concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression (four-parameter logistic) curve fit.
Protocol: Bystander Killing Assay
This assay evaluates the ability of the ADC to kill adjacent antigen-negative cells.
Caption: Released this compound diffuses from a target cell to kill a nearby antigen-negative cell.
4.3.1 Procedure
-
Separately label the antigen-positive cells (e.g., with GFP) and antigen-negative cells (e.g., with RFP).
-
Co-culture the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the this compound ADC as described in Protocol 4.2.
-
After 5-6 days, analyze the viability of each cell population (GFP+ and RFP+) separately using flow cytometry or high-content imaging.
4.3.2 Data Analysis
-
Plot the viability of the antigen-negative (RFP+) cell population against the ADC concentration.
-
A significant reduction in the viability of the antigen-negative population indicates a bystander effect.
Protocol: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
4.4.1 Materials
-
Immunodeficient mice (e.g., BALB/c nude or SCID).
-
Antigen-positive human cancer cell line (e.g., NCI-N87).
-
Matrigel (optional, for enhancing tumor take-rate).
-
This compound ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
4.4.2 Procedure
-
Subcutaneously implant 5-10 million tumor cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer the this compound ADC and controls (e.g., vehicle, unconjugated antibody) via intravenous (IV) injection at specified doses and schedules (e.g., once weekly).
-
Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
The study is typically concluded when tumors in the vehicle control group reach a predetermined size, or at a specified time point.
4.4.3 Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Generate Kaplan-Meier survival plots if survival is an endpoint.
Data Presentation and Expected Results
Quantitative data from the described protocols should be summarized in tables for clear comparison.
Table 1: ADC Characterization Summary
| ADC Construct | Target Antigen | Average DAR (by HIC) | Monomer Purity (by SEC) | Endotoxin (EU/mg) |
|---|---|---|---|---|
| Trastuzumab-DC0-NH2 | HER2 | 3.8 | >98% | <0.5 |
| Isotype-DC0-NH2 | None | 3.9 | >97% | <0.5 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | SK-BR-3 (HER2-High) IC50 [pM] | MDA-MB-453 (HER2-Low) IC50 [pM] |
|---|---|---|
| Trastuzumab-DC0-NH2 | 35 | 8,500 |
| Isotype Control-DC0-NH2 | >10,000 | >10,000 |
| Free this compound Payload | 8 | 10 |
Data is representative. IC50 values for this compound are expected in the picomolar range based on literature.
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1550 ± 210 | - | -1.5 |
| Trastuzumab (10 mg/kg) | 980 ± 150 | 36.8% | -0.8 |
| Trastuzumab-DC0-NH2 (3 mg/kg) | 210 ± 85 | 86.5% | -4.2 |
| Trastuzumab-DC0-NH2 (1 mg/kg) | 540 ± 115 | 65.2% | -2.1 |
Data is representative of a typical efficacy study.
References
Application Note: Flow Cytometry Analysis of DC0-NH2 ADC Binding
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1] The efficacy of an ADC is contingent upon a series of critical events: specific binding to a surface antigen on the cancer cell, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload.[1][2] DC0-NH2 is a highly potent cytotoxic payload, approximately 1000-fold more powerful than conventional agents like doxorubicin.[3] Its mechanism involves binding to the minor groove of DNA and subsequently alkylating adenine residues, leading to cell death.[3]
Characterizing the binding and internalization kinetics of an ADC is paramount for selecting optimal candidates during drug development. Flow cytometry is a high-throughput and quantitative technique ideally suited for assessing these key parameters of ADC function. This application note provides detailed protocols for analyzing the cell surface binding and internalization of ADCs utilizing the this compound payload using flow cytometry.
Principle of the Assay
Flow cytometry measures the fluorescence intensity of individual cells in a suspension. To analyze ADC binding, target cells expressing the antigen of interest are incubated with the ADC. The amount of bound ADC can be quantified in two primary ways:
-
Direct Detection: If the ADC is conjugated to a fluorophore, its binding can be measured directly.
-
Indirect Detection: An unlabeled ADC is first bound to the cells, followed by incubation with a fluorophore-conjugated secondary antibody that recognizes the ADC's primary antibody framework.
The median fluorescence intensity (MFI) of the cell population is proportional to the number of ADC molecules bound to the cell surface. By titrating the ADC concentration, a saturation binding curve can be generated to determine the binding affinity (expressed as EC₅₀ or Kᴅ). Internalization is measured by tracking the increase in fluorescence over time at a permissive temperature (37°C) compared to a non-permissive temperature (4°C) that inhibits this active process.
General ADC Mechanism of Action
The therapeutic effect of an ADC is a multi-step process that begins with specific binding to the target cell and culminates in payload-induced cytotoxicity.
Caption: Overview of the Antibody-Drug Conjugate (ADC) mechanism of action.
Protocol 1: Cell Surface Binding Assay
This protocol details the steps to quantify the binding of a this compound ADC to the surface of target cells.
Materials and Reagents
-
Target cells (e.g., cell line overexpressing the target antigen)
-
Negative control cells (e.g., parental cell line with no antigen expression)
-
This compound Antibody-Drug Conjugate (ADC)
-
Non-targeting isotype control ADC
-
FACS Buffer: Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
Fluorophore-conjugated secondary antibody (if ADC is not directly labeled)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
96-well U-bottom plates
-
Flow cytometer
Experimental Workflow: Binding Assay
The following diagram outlines the key steps for performing the cell surface binding experiment.
Caption: Experimental workflow for the flow cytometry-based ADC binding assay.
Procedure
-
Cell Preparation: Harvest cells and wash them twice with cold FACS buffer. Resuspend cells to a final concentration of 2 x 10⁶ cells/mL in cold FACS buffer.
-
Plating: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well U-bottom plate.
-
ADC Incubation: Prepare serial dilutions of the this compound ADC and the isotype control ADC in cold FACS buffer. Add the diluted ADCs to the appropriate wells. Incubate the plate on ice or at 4°C for 60 minutes in the dark.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with 200 µL of cold FACS buffer per well.
-
Secondary Antibody Incubation (if applicable): If the primary ADC is not labeled, resuspend the cell pellets in 100 µL of the pre-titrated, fluorophore-conjugated secondary antibody diluted in FACS buffer. Incubate for 30-60 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer as described in step 4.
-
Staining and Analysis: Resuspend the final cell pellet in 300 µL of FACS buffer containing a viability dye. Analyze the samples on a flow cytometer, collecting data for at least 10,000 live single-cell events.
Protocol 2: ADC Internalization Assay
This protocol measures the rate of ADC internalization into target cells using a pH-sensitive dye-conjugated ADC.
Materials and Reagents
-
Target cells
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Complete cell culture medium
-
Cold PBS
-
Gentle cell dissociation reagent (e.g., Trypsin-EDTA)
-
Flow cytometry tubes or 96-well plates
-
Flow cytometer
Experimental Workflow: Internalization Assay
The diagram below illustrates the process for assessing ADC internalization over time.
Caption: Experimental workflow for the flow cytometry-based ADC internalization assay.
Procedure
-
Cell Seeding: Seed target cells in a 24-well or 12-well plate at a density that ensures they are in the exponential growth phase on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
ADC Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the pHrodo-labeled this compound ADC at a pre-determined concentration.
-
Time Course Incubation: Incubate the cells at 37°C and 5% CO₂ for various time points (e.g., 0, 1, 4, 8, 24 hours). For a negative control to inhibit active internalization, incubate a parallel set of cells with the labeled ADC at 4°C for the longest time point.
-
Cell Harvesting: At each time point, stop the internalization by washing the cells twice with cold PBS. Harvest the cells using a gentle dissociation reagent.
-
Flow Cytometry Analysis: Neutralize the dissociation reagent with complete medium and transfer the cell suspension to FACS tubes. Analyze the fluorescence intensity on a flow cytometer immediately. The increase in MFI over time at 37°C corresponds to the amount of internalized ADC.
This compound Mechanism of Action
Upon internalization and release from the ADC, the this compound payload translocates to the nucleus, where it exerts its potent cytotoxic effect by interacting with DNA.
Caption: Simplified pathway of this compound payload's mechanism of action.
Data Presentation and Analysis
Quantitative data from flow cytometry experiments should be clearly summarized for interpretation and comparison.
Binding Affinity Data
The MFI values from the cell surface binding assay (Protocol 1) are plotted against the ADC concentration. A non-linear regression (four-parameter variable slope) is used to calculate the EC₅₀ value, which represents the concentration of ADC required to achieve 50% of the maximum binding.
| Cell Line | ADC Construct | Target Antigen | EC₅₀ (nM) | Max MFI |
| Target Cell Line A | Anti-Target-DC0-NH2 | Target X | 1.5 | 45,000 |
| Target Cell Line A | Isotype-DC0-NH2 | N/A | >1000 | 250 |
| Negative Cell Line B | Anti-Target-DC0-NH2 | None | >1000 | 310 |
Table 1: Example data table summarizing the binding affinity of a this compound ADC. Data is illustrative.
Internalization Data
The MFI values from the internalization assay (Protocol 2) are plotted against time to visualize the rate of ADC uptake. The signal at 4°C represents surface-bound ADC, while the increasing signal at 37°C represents internalized ADC.
| Time Point (Hours) | MFI at 37°C (Internalization) | MFI at 4°C (Surface Binding) |
| 0 | 550 | 540 |
| 1 | 2,100 | 560 |
| 4 | 9,800 | 550 |
| 8 | 25,600 | 570 |
| 24 | 68,000 | 580 |
Table 2: Example data table summarizing the internalization of a pHrodo-labeled this compound ADC over time. Data is illustrative.
References
Troubleshooting & Optimization
Technical Support Center: Improving DC0-NH2 ADC Stability and Aggregation Issues
Welcome to the technical support center for DC0-NH2 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and aggregation of ADCs utilizing the this compound payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to ADC stability?
A1: this compound is a highly potent cytotoxic payload used in the construction of ADCs. It is a simplified analog of the duocarmycin analog DC1, designed for better stability[1][2]. Like many potent cytotoxic payloads, it possesses a hydrophobic character. This hydrophobicity is a key factor to consider, as conjugating it to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC, which is a primary driver of aggregation and stability issues[][4][5].
Q2: What are the primary causes of aggregation in my this compound ADC?
A2: ADC aggregation is a common challenge stemming from the molecule's increased complexity compared to the parent antibody. The key contributors include:
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Hydrophobic Interactions: The conjugation of hydrophobic payloads like this compound creates patches on the antibody surface that can interact between ADC molecules, leading to self-association to minimize exposure to the aqueous environment.
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High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which directly correlates with a greater propensity for aggregation. Finding an optimal DAR is a critical balance between efficacy and stability.
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Conjugation Process Conditions: The chemical conditions used during conjugation, including the use of organic co-solvents to dissolve the linker-payload, suboptimal pH, or temperature, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
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Linker Chemistry: The choice of linker is crucial. Hydrophobic linkers can exacerbate aggregation, while the incorporation of hydrophilic linkers (e.g., containing polyethylene glycol, or PEG) can significantly improve solubility and reduce aggregation.
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Formulation and Storage: Inappropriate buffer conditions (e.g., pH, ionic strength), exposure to physical stress (e.g., agitation, freeze-thaw cycles), and light exposure can destabilize the ADC and lead to the formation of aggregates over time.
Q3: How does the Drug-to-Antibody Ratio (DAR) specifically affect the stability of my this compound ADC?
A3: The DAR is a critical quality attribute that directly impacts ADC stability. A higher number of conjugated this compound molecules leads to:
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Increased Hydrophobicity: This is the most significant effect. As more hydrophobic payload molecules are attached, the overall molecule becomes less soluble in aqueous buffers, increasing the likelihood of forming high molecular weight species (HMWS) or aggregates.
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Reduced Conformational Stability: High drug loading can destabilize the antibody's native structure, particularly the CH2 domain, making it more prone to unfolding and aggregation, especially under thermal stress.
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Altered Pharmacokinetics: ADCs with high DAR values and increased aggregation can be cleared more rapidly from circulation, potentially reducing efficacy and increasing off-target toxicity.
Q4: What role does the formulation buffer play in preventing aggregation?
A4: The formulation is critical for ensuring the long-term stability of an ADC. Key components of the formulation buffer work to minimize aggregation:
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pH and Buffer System: Maintaining an optimal pH is essential. A pH that is too close to the antibody's isoelectric point can reduce colloidal stability and cause aggregation. Histidine and acetate are common buffering agents.
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Excipients/Stabilizers: Certain additives can protect the ADC.
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Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation caused by exposure to interfaces (e.g., air-liquid) and to shield hydrophobic patches on the protein surface.
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Sugars/Polyols: Sugars like sucrose and trehalose act as cryoprotectants and stabilizers, protecting the ADC during freeze-thaw cycles and long-term storage.
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Amino Acids: Arginine and proline can help increase solubility and prevent unfolding and aggregation.
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Troubleshooting Guide
Problem 1: High aggregation is observed immediately after the conjugation and purification steps.
| Potential Cause | Troubleshooting Action |
| High DAR | Optimize the conjugation reaction by reducing the molar excess of the linker-payload to achieve a lower, more homogeneous DAR. Characterize the DAR accurately using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS. |
| Hydrophobic Linker-Payload | If possible, select a more hydrophilic linker. Incorporating PEG chains or charged groups like sulfonates into the linker can significantly improve solubility and reduce aggregation. |
| Harsh Conjugation Conditions | Minimize the percentage of organic co-solvent used to dissolve the this compound linker-payload. Screen different pH values and temperatures for the conjugation reaction to find conditions that are less stressful for the antibody. Immobilizing the antibody on a solid support during conjugation can prevent molecules from interacting and aggregating. |
| Inefficient Purification | Ensure that the purification method, typically Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), is optimized to effectively remove aggregates and residual conjugation reagents. |
Problem 2: The ADC is stable initially but shows increasing aggregation during storage.
| Potential Cause | Troubleshooting Action |
| Suboptimal Formulation Buffer | Conduct a formulation screening study. Vary the pH and test different stabilizers. Add a surfactant like Polysorbate 20/80 (typically 0.01-0.1%) to prevent surface-induced aggregation. Incorporate sugars (e.g., sucrose) or amino acids (e.g., arginine) to enhance long-term stability. |
| Inappropriate Storage Temperature | ADCs are often more sensitive to thermal stress than their parent antibodies. Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen/lyophilized forms). Avoid repeated freeze-thaw cycles. |
| Light Exposure | Some payloads are photosensitive. Protect the ADC from light during processing and storage by using amber vials or covering containers. |
| Mechanical Stress | Agitation from shipping or handling can induce aggregation. Ensure the formulation contains surfactants to minimize the effects of mechanical stress. |
Quantitative Data Summary
The following table summarizes key parameters that influence ADC stability. The values provided are typical starting points for optimization and may need to be adjusted for a specific this compound ADC.
| Parameter | Condition | Impact on Aggregation | Rationale |
| DAR | Low (e.g., 2-4) | Decreases | Reduces overall hydrophobicity and structural perturbation of the antibody. |
| DAR | High (e.g., >4) | Increases | Significantly increases hydrophobicity and the potential for intermolecular interactions. |
| pH | Far from Isoelectric Point (pI) | Decreases | Maximizes electrostatic repulsion between ADC molecules, improving colloidal stability. |
| pH | Near Isoelectric Point (pI) | Increases | Minimizes net charge, leading to reduced solubility and increased aggregation. |
| Excipient | Polysorbate 20/80 (0.02%) | Decreases | Surfactant prevents surface-induced aggregation and shields hydrophobic regions. |
| Excipient | Sucrose (5-10%) | Decreases | Acts as a stabilizer, particularly against thermal and freeze-thaw stress. |
| Temperature | Storage at 40°C | Increases | Thermal stress accelerates degradation and aggregation pathways. |
Key Experimental Protocols
Protocol 1: Monitoring Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) species (fragments) based on their hydrodynamic volume. SEC is the industry-standard method for monitoring ADC aggregation.
Methodology:
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System Preparation:
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HPLC System: An HPLC or UHPLC system with a UV detector.
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Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm).
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Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, pH 7.0, or Phosphate-Buffered Saline (PBS). The mobile phase should be filtered and degassed.
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Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
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Column Temperature: Maintain at ambient temperature (e.g., 25°C).
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Detector: UV detector set to 280 nm.
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Sample Preparation:
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Dilute the this compound ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.
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Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.
-
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Data Acquisition:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject a defined volume of the sample (e.g., 20-50 µL).
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Run the analysis isocratically for a sufficient time (e.g., 30 minutes) to allow all species to elute.
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Data Analysis:
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Identify the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).
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Integrate the peak areas for each species.
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Calculate the relative percentage of each species by dividing the individual peak area by the total peak area of all species.
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Protocol 2: Assessing Polydispersity by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in solution and detect the presence of aggregates. DLS is a sensitive technique for detecting the early onset of aggregation.
Methodology:
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System Preparation:
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Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
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Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity and refractive index (for the formulation buffer), and measurement angle.
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Sample Preparation:
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Filter the ADC sample (concentration typically 0.5-2.0 mg/mL) through a DLS-specific, low-volume filter (e.g., 0.02 µm) directly into a clean, dust-free cuvette.
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Ensure no bubbles are present in the cuvette.
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-
Data Acquisition:
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Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.
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Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
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Data Analysis:
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The instrument software will generate a size distribution profile using a correlation function.
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Analyze the mean particle diameter (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.
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Examine the intensity, volume, and number distributions to identify the presence of any large aggregate populations.
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Visualizations
ADC Conjugation Workflow and Aggregation Hotspots
Caption: ADC conjugation workflow highlighting critical steps where aggregation is commonly initiated.
Troubleshooting Flowchart for ADC Aggregation
References
Technical Support Center: Overcoming Off-Target Toxicity of Amine-Containing Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and encountering challenges with off-target toxicity, with a focus on amine-containing payloads like DC0-NH2.
Troubleshooting Guide
This guide addresses common issues observed during preclinical and clinical development of ADCs.
Issue 1: High incidence of hematological toxicities (neutropenia, thrombocytopenia) at sub-therapeutic doses.
Possible Causes:
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Premature Payload Release: The linker connecting the this compound payload to the antibody may be unstable in circulation, leading to the release of the free, highly cytotoxic payload into the bloodstream. This free payload can then indiscriminately damage healthy hematopoietic stem cells in the bone marrow.[1][2]
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Non-Specific Uptake by Immune Cells: The Fc region of the ADC's antibody backbone can be recognized and internalized by immune cells expressing Fc receptors, leading to the release of the payload within these cells and causing toxicity.[2][]
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"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on hematopoietic progenitor cells, leading to targeted but undesirable cell death.[1]
Troubleshooting Steps & Mitigation Strategies:
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Linker Stability Assessment:
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Experiment: Perform in vitro plasma stability assays to quantify the rate of payload release over time.
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Mitigation: If the linker is unstable, consider re-engineering it. Options include switching from a cleavable to a non-cleavable linker or using a next-generation cleavable linker with enhanced stability.
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Fc Receptor Binding Analysis:
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Experiment: Use surface plasmon resonance (SPR) or flow cytometry to assess the binding of the ADC to various Fc receptors.
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Mitigation: Engineer the Fc domain of the antibody to reduce its affinity for Fc receptors (Fc silencing).
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Target Expression Profiling:
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Experiment: Conduct extensive immunohistochemistry (IHC) or flow cytometry on a panel of healthy tissues, including bone marrow, to quantify the expression level of the target antigen.
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Mitigation: If on-target, off-tumor toxicity is confirmed, re-evaluate the target antigen. An ideal target should have high expression on tumor cells and minimal to no expression on healthy tissues.
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Issue 2: Severe peripheral neuropathy observed in animal models.
Possible Causes:
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Non-Specific Uptake by Neurons: Free this compound payload, if it has certain physicochemical properties (e.g., lipophilicity), may passively diffuse into peripheral neurons.
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Microtubule Disruption: Many cytotoxic payloads, including some amine-containing compounds, function as microtubule inhibitors. This mechanism is known to be a major cause of peripheral neuropathy.
Troubleshooting Steps & Mitigation Strategies:
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Payload Property Assessment:
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Experiment: Evaluate the lipophilicity and membrane permeability of the free this compound payload.
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Mitigation: If the payload is highly lipophilic, consider modifying its structure to increase hydrophilicity, which may reduce its ability to cross neuronal membranes.
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Alternative Payload Exploration:
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Mitigation: If the mechanism of action is the primary driver of neuropathy, explore alternative payloads with different mechanisms of action that are less associated with this toxicity.
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Issue 3: Ocular toxicity (e.g., keratitis, blurred vision) reported.
Possible Causes:
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Target Antigen Expression in Ocular Tissues: The target antigen may be expressed in the tissues of the eye.
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Hydrophobic Payload Accumulation: Hydrophobic payloads can accumulate in the vascularized tissues of the eye, leading to local toxicity.
Troubleshooting Steps & Mitigation Strategies:
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Ocular Tissue Expression Analysis:
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Experiment: Perform IHC or other sensitive protein detection methods on ocular tissues to check for target antigen expression.
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Mitigation: If the target is expressed, re-evaluate the target antigen.
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Payload Modification:
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Mitigation: As with neuropathy, modifying the payload to be more hydrophilic can help reduce its accumulation in the eye.
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Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for ADCs?
A1: Off-target toxicity of ADCs can be broadly categorized as:
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On-target, off-tumor toxicity: The ADC binds to its target antigen on healthy cells that express it at some level.
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Off-target, off-site toxicity: This occurs due to premature release of the payload in circulation or non-specific uptake of the ADC or free payload by healthy cells. This can be mediated by Fc receptors or mannose receptors on cells like macrophages and endothelial cells.
Q2: How can the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A2: A high DAR can increase the potency of an ADC, but it can also lead to increased off-target toxicity. Higher DARs can lead to ADC aggregation, faster clearance from circulation, and increased non-specific uptake. Site-specific conjugation methods that produce a homogenous DAR are preferred over stochastic methods that create a heterogeneous mixture of ADCs.
Q3: What is the "bystander effect" and how does it relate to off-target toxicity?
A3: The bystander effect occurs when a payload released from a targeted cancer cell diffuses out and kills neighboring cells, including healthy ones. While this can be beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, it can also exacerbate off-target toxicity if the payload enters healthy tissue.
Q4: What is an "inverse targeting" strategy?
A4: Inverse targeting is a novel approach to reduce off-target toxicity. It involves the co-administration of a "payload-binding agent" (like an antibody fragment) along with the ADC. This agent circulates in the plasma and "soaks up" any prematurely released payload, neutralizing it before it can cause harm to healthy tissues.
Q5: Are there any advanced preclinical models that can better predict clinical toxicities?
A5: While traditional animal models are used, they don't always accurately predict human toxicities. More advanced models are being developed, including humanized mouse models and 3D organoid cultures, to better recapitulate human physiology and improve the prediction of on- and off-target toxicities.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
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Objective: To determine the stability of the ADC and the rate of payload release in plasma.
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Materials: ADC construct, human plasma, PBS, analytical standards of the free payload.
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Method:
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Incubate the ADC in human plasma at 37°C.
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Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
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Process the samples to separate the antibody-conjugated payload from the free payload (e.g., using protein precipitation or size-exclusion chromatography).
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Quantify the concentration of the free payload at each time point using LC-MS/MS.
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Calculate the percentage of payload released over time.
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Protocol 2: Site-Specific Conjugation via Engineered Cysteine
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Objective: To produce a homogenous ADC with a defined DAR.
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Materials: Monoclonal antibody with engineered cysteine residues, reducing agent (e.g., TCEP), linker-payload with a maleimide group.
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Method:
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Partially reduce the antibody using a controlled amount of TCEP to expose the engineered cysteine residues.
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Remove the reducing agent.
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Add the linker-payload construct in a slight molar excess.
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Allow the conjugation reaction (maleimide to thiol) to proceed at room temperature.
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Purify the resulting ADC using chromatography to remove unconjugated antibody and excess linker-payload.
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Characterize the final product for DAR and homogeneity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.
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Quantitative Data Summary
Due to the proprietary or novel nature of "this compound," specific quantitative data is not publicly available. The following table provides a generalized summary of how data on ADC toxicity and efficacy might be presented.
| Parameter | ADC with Standard Linker | ADC with Stabilized Linker | ADC with Fc Silencing |
| In Vitro Plasma Stability (% payload release at 48h) | 35% | 8% | 34% |
| Maximum Tolerated Dose (MTD) in Mice (mg/kg) | 5 | 15 | 10 |
| Tumor Growth Inhibition (%) at MTD | 60% | 95% | 65% |
| Grade 3/4 Neutropenia Incidence at MTD | 40% | 10% | 15% |
Visualizations
Caption: Mechanisms leading to off-target toxicity of ADCs.
Caption: A logical workflow to troubleshoot ADC-induced hematological toxicity.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio for DC0-NH2 ADCs
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload, DC0-NH2. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments.
A Note on this compound: this compound is a highly potent DNA minor groove alkylating agent, approximately 1000-fold more cytotoxic than doxorubicin, making it an effective payload for ADCs.[1] The "-NH2" functional group on this molecule serves as a handle for conjugation to a linker, which is then attached to the monoclonal antibody (mAb). The overall properties of the resulting ADC, including its efficacy and toxicity, are significantly influenced by the drug-to-antibody ratio (DAR).[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal DAR for any ADC, including those with a this compound payload, represents a balance between efficacy and safety.[3][] While a higher DAR increases the cytotoxic payload delivered to the target cell, it can also lead to issues such as:
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Increased hydrophobicity, which can cause aggregation and faster clearance from circulation.[2]
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Reduced stability of the ADC.
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Potential for off-target toxicities.
For many ADCs, a DAR of 2 to 4 is considered optimal, providing a good therapeutic window. However, the ideal DAR for a this compound ADC should be determined empirically for each specific antibody and target indication.
Q2: Which conjugation strategy is best for controlling the DAR of this compound ADCs?
The choice of conjugation strategy is critical for controlling the DAR. Common methods include:
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Lysine Conjugation: This method targets the amine groups of lysine residues on the antibody surface. While straightforward, it often results in a heterogeneous mixture of ADC species with a wide range of DAR values because there are many accessible lysine residues on a typical antibody.
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Cysteine Conjugation: This strategy involves conjugating the linker-payload to cysteine residues. This can be done by reducing the interchain disulfide bonds of the antibody or by engineering specific cysteine residues into the antibody backbone. Cysteine-based conjugation generally allows for more precise control over the DAR, leading to a more homogeneous ADC product.
Site-specific conjugation methods, such as those involving engineered cysteines or non-natural amino acids, offer the highest degree of control over the DAR and are becoming increasingly popular in ADC development.
Q3: How does the choice of linker impact the stability and efficacy of a this compound ADC?
The linker plays a crucial role in the performance of an ADC. There are two main types of linkers:
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Cleavable Linkers: These linkers are designed to be stable in circulation and release the this compound payload under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.
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Non-Cleavable Linkers: With these linkers, the payload is released upon degradation of the antibody itself within the lysosome.
The choice of linker chemistry affects the ADC's stability, pharmacokinetics, and mechanism of action. For a highly potent payload like this compound, a stable linker is essential to prevent premature release and minimize off-target toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of this compound ADCs.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 2. Poor Quality of Starting Materials: Impurities in the antibody or degradation of the linker-payload can lead to poor conjugation. 3. Steric Hindrance: The conjugation sites on the antibody may be sterically hindered, preventing efficient reaction. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time of the conjugation reaction. 2. Verify Starting Material Quality: Ensure the antibody is of high purity (>95%). Use a fresh batch of the this compound linker-payload and verify its integrity. 3. Adjust Molar Ratio: Increase the molar excess of the linker-payload to the antibody to drive the reaction forward. |
| High Levels of Aggregation | 1. Hydrophobicity of the Payload: this compound is a hydrophobic molecule, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation. 3. Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody. | 1. Reduce Molar Excess: Use a lower molar excess of the linker-payload during conjugation to target a lower average DAR. 2. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients like polysorbate, to find a formulation that minimizes aggregation. 3. Use Milder Conditions: Perform the conjugation and purification steps at lower temperatures and under milder pH conditions. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch variations in the antibody or linker-payload can lead to inconsistent results. 2. Lack of Precise Control Over Reaction Parameters: Minor fluctuations in pH, temperature, or reaction time can impact the final DAR. 3. Inconsistent Purification: Variations in the purification process can enrich for different DAR species. | 1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and linker-payload for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches. |
| Broad DAR Distribution | 1. Heterogeneous Conjugation Sites: Lysine-based conjugation inherently produces a heterogeneous mixture of ADCs with varying DARs. 2. Suboptimal Purification: The purification method may not be effective at separating different DAR species. | 1. Consider Site-Specific Conjugation: For a more homogeneous product, explore site-specific conjugation strategies like engineered cysteines. 2. Optimize Purification Method: Develop a more robust purification method, such as Hydrophobic Interaction Chromatography (HIC), to isolate a more defined population of DAR species. |
Experimental Protocols & Data Presentation
Accurate determination of the DAR is essential for the development of this compound ADCs. Below are summaries of common analytical techniques and how to present the resulting data.
Key Analytical Methods for DAR Determination
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) to calculate the concentrations of each component. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR and cannot resolve different DAR species. Requires that the payload has a distinct absorbance peak from the antibody. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the hydrophobicity of the ADC, HIC can resolve species with different DARs. | Provides information on the distribution of different DAR species and allows for the calculation of the average DAR. | Can be sensitive to buffer conditions and may require optimization for each ADC. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for the determination of drug loading on each chain. | Provides detailed information on the distribution of the payload. | Requires denaturation of the ADC, which may not be suitable for all linker chemistries. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated payload molecules. | Provides a highly accurate measurement of the DAR and can identify different drug-loaded species. | Can be complex and requires specialized instrumentation. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. It is primarily used to detect and quantify aggregates in the ADC sample. | Effective for monitoring aggregation and ensuring the integrity of the ADC. | Does not provide direct information about the DAR. |
Example Data Presentation: HIC Analysis of a this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.7 | 45.3 |
| DAR 4 | 11.1 | 35.8 |
| DAR 6 | 13.5 | 8.4 |
| Average DAR | 3.6 |
Note: The average DAR is calculated as the weighted average of the different DAR species based on their relative peak areas.
Visualizing Experimental Workflows
General Workflow for ADC Synthesis and Characterization
Caption: Workflow for this compound ADC synthesis and characterization.
Decision Tree for Troubleshooting Low DAR
Caption: Troubleshooting guide for low average DAR in this compound ADCs.
References
Technical Support Center: Troubleshooting DC0-NH2 Conjugation Failures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with DC0-NH2 conjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
The conjugation of this compound to a protein, antibody, or other molecule typically involves the reaction of the primary amine (-NH2) on the DC0 molecule with an activated functional group on the target molecule. A common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7.2 to 8.5.[1]
Q2: What are the most common causes of low or no conjugation efficiency?
Several factors can lead to poor conjugation outcomes. The most frequent issues include:
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Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[1]
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Presence of primary amines in the buffer: Buffers such as Tris or glycine contain primary amines that will compete with this compound for reaction with the NHS ester.[3]
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Suboptimal pH: The reaction pH is critical. If the pH is too low, the primary amine on this compound will be protonated and less reactive. If it's too high, the rate of NHS ester hydrolysis increases significantly.
-
Inactive reagents: Improper storage or handling of either the this compound or the NHS-ester activated molecule can lead to degradation.
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Steric hindrance: The conjugation site on the target molecule may be sterically inaccessible.
Q3: How can I confirm that my this compound molecule is active and ready for conjugation?
While direct activity testing of this compound can be complex, ensuring its integrity is crucial. It is supplied as a trifluoroacetic acid (TFA) salt to improve stability and solubility. The TFA salt can protonate the primary amine, making it less nucleophilic. It may be necessary to neutralize the TFA salt with a non-nucleophilic base just before the conjugation reaction.
Q4: What analytical techniques are recommended for characterizing the final conjugate?
To confirm successful conjugation and determine the drug-to-antibody ratio (DAR), several techniques can be employed:
-
UV/Vis Spectroscopy: If the drug and the antibody have distinct absorption maxima, their respective concentrations can be determined, and the DAR can be calculated.
-
Mass Spectrometry (MS): This provides a precise mass of the conjugate, allowing for the determination of the number of payload molecules attached.
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Hydrophobic Interaction Chromatography (HIC): This chromatographic technique can separate antibody-drug conjugates (ADCs) based on their hydrophobicity, which increases with the number of conjugated drug molecules.
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SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation, although it may not be sensitive enough to resolve different DAR species.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Competing Primary Amines in Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the reaction. |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. For a two-step conjugation involving EDC/NHS, the activation step is best performed at pH 4.5-6.0, followed by the coupling to the amine at pH 7.2-7.5. |
| Inactive this compound or NHS Ester | Store both this compound and the NHS-ester activated molecule under the recommended conditions (typically at -20°C or -80°C in a desiccated environment). Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh for each experiment. |
| Steric Hindrance | If the primary amine on the target molecule is not accessible, consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein may be an option if the native conformation is not essential for the final application. |
| Low Purity of Reactants | Ensure the purity of your target molecule (e.g., antibody purity >95%). Impurities with reactive groups can compete in the conjugation reaction. |
Problem: Poor Solubility or Aggregation of the Conjugate
| Possible Cause | Recommended Solution |
| Hydrophobicity of this compound | This compound is a hydrophobic molecule. High drug-to-antibody ratios (DARs) can lead to aggregation. Aim for an optimal DAR, which is often between 2 and 4 for ADCs. |
| Inappropriate Buffer Conditions | The choice of buffer and the presence of excipients can influence the solubility of the final conjugate. Consider screening different buffer formulations. |
| Reaction Conditions | High concentrations of reactants or prolonged reaction times at elevated temperatures can sometimes promote aggregation. Optimize these parameters. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody via NHS Ester Chemistry
This protocol provides a general guideline. Optimization of molar excess, reaction time, and temperature is recommended for each specific antibody and application.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for buffer exchange
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Antibody (Example with SMCC):
-
Prepare a fresh stock solution of the NHS ester crosslinker (e.g., 10-20 mM SMCC in anhydrous DMSO).
-
Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted crosslinker using a desalting column, exchanging into a suitable reaction buffer (e.g., PBS, pH 7.2).
-
-
Conjugation with this compound:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 20-50 mM (e.g., Tris-HCl) to cap any unreacted sites.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted this compound and other small molecules.
-
Visualizations
Caption: A general experimental workflow for the conjugation of this compound to an antibody.
Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.
Caption: The primary reaction and a common side reaction in NHS ester chemistry.
References
enhancing the therapeutic index of DC0-NH2 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing Antibody-Drug Conjugates (ADCs) using the DC0-NH2 cytotoxic payload. This compound is a highly potent DNA-alkylating agent, a simplified and more stable analog of the duocarmycin CBI component, which binds to the minor groove of DNA and subsequently alkylates adenine residues.[1][2][] Its high potency necessitates careful optimization of the ADC to achieve a favorable therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound payload?
A1: this compound is a DNA minor groove binding agent.[1][2] After the ADC is internalized by a target cell and the payload is released, this compound binds to the minor groove of DNA. This is followed by the alkylation of adenine residues by its cyclopropyl-pyrrolo-indole (CBI) component, leading to DNA damage and apoptotic cell death. It is approximately 1000-fold more potent than conventional chemotherapeutic agents like doxorubicin.
Q2: How can the therapeutic index of a this compound ADC be enhanced?
A2: Enhancing the therapeutic index involves maximizing cancer cell killing while minimizing toxicity to healthy tissues. Key strategies include:
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Optimizing the Drug-to-Antibody Ratio (DAR): A low DAR may not be efficacious, while a high DAR can increase toxicity and lead to faster clearance.
-
Linker Selection: The linker must be stable in systemic circulation to prevent premature payload release but allow for efficient cleavage within the tumor microenvironment or inside the target cell.
-
Antibody Selection: The monoclonal antibody (mAb) should target a tumor-specific antigen with high expression on cancer cells and minimal expression on normal cells to avoid on-target, off-tumor toxicity.
-
Conjugation Chemistry: Site-specific conjugation methods are preferred over stochastic methods (like lysine conjugation) to produce a homogeneous ADC with a consistent DAR, leading to a more predictable pharmacokinetic profile.
Q3: Which conjugation strategies are suitable for the amine (-NH2) group on this compound?
A3: The primary amine on this compound allows for several conjugation strategies. A common approach involves converting the amine into a reactive handle that can be conjugated to the antibody. For example, the this compound can be reacted with a linker containing an activated N-Hydroxysuccinimide (NHS) ester to form a stable amide bond. Alternatively, the amine can be used to form a carbamate linkage with a linker containing a p-nitrophenyl carbonate group. The choice of linker and activation chemistry is critical for the stability and release characteristics of the final ADC.
Troubleshooting Guides
Issue 1: Low In Vitro Potency or Poor Efficacy
Symptoms:
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The IC50 value of the ADC is significantly higher than expected in target antigen-positive cell lines.
-
Poor tumor growth inhibition in xenograft models despite confirmed antibody targeting.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Payload Release | 1. Re-evaluate Linker Chemistry: Switch from a non-cleavable linker to a cleavable one (e.g., enzyme-cleavable Val-Cit linker) or vice versa, depending on the target biology. | The payload must be efficiently released from the antibody after internalization to exert its cytotoxic effect. A linker that is too stable may prevent this. |
| 2. Confirm Target Cell Biology: Use qPCR or western blot to verify the expression of necessary enzymes (e.g., Cathepsin B for Val-Cit linkers) in the target cell line. | For enzymatically-cleavable linkers, low expression of the required enzymes in target cells will result in poor payload release and low potency. | |
| Low Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Reaction: Adjust the molar ratio of the linker-payload to the antibody during the conjugation reaction. | A low DAR means fewer payload molecules are delivered per antibody, which may be insufficient for potent cell killing. |
| 2. Characterize DAR: Use Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry to accurately determine the average DAR and distribution of drug-loaded species. | Inconsistent or low DAR can lead to variable efficacy. Accurate measurement is critical for batch-to-batch consistency. | |
| Suboptimal Antibody Targeting | 1. Assess Antigen Expression: Confirm high and homogeneous expression of the target antigen on the tumor cells using flow cytometry or IHC. | The efficacy of the ADC is dependent on the level of antigen expression on the target cells. |
| 2. Evaluate ADC Binding: Perform a binding assay (e.g., ELISA or SPR) to ensure that the conjugation process has not negatively impacted the antibody's affinity for its target. | The conjugation of the linker and payload can sometimes interfere with the antibody's binding site, reducing its targeting ability. |
Issue 2: High Systemic Toxicity or Narrow Therapeutic Window
Symptoms:
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Significant body weight loss or other signs of toxicity in animal models at doses required for efficacy.
-
Detection of high levels of free this compound payload in plasma during pharmacokinetic studies.
| Possible Cause | Troubleshooting Steps | Rationale |
| Premature Payload Release | 1. Select a More Stable Linker: If using a cleavable linker, switch to one with higher plasma stability (e.g., from a hydrazone to an enzyme-cleavable peptide linker). | Linker instability in circulation leads to the release of the potent this compound payload into the bloodstream, causing systemic toxicity. |
| 2. Optimize Conjugation Site: Employ site-specific conjugation methods to attach the linker-payload to defined sites on the antibody. | Conjugation to certain residues can result in linkers that are more susceptible to cleavage. Site-specific methods provide a more stable and homogeneous product. | |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce DAR: Lower the molar ratio of the linker-payload to the antibody during conjugation to target a lower average DAR (e.g., 2 or 4 instead of 8). | High DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased off-target toxicity. |
| 2. Purify ADC Species: Use chromatography to isolate ADC species with the desired DAR and remove highly conjugated, aggregation-prone species. | A heterogeneous mixture with a high proportion of DAR>4 species can contribute disproportionately to toxicity. | |
| On-Target, Off-Tumor Toxicity | 1. Re-evaluate Target Antigen: Use tissue cross-reactivity studies to confirm that the target antigen is not expressed at significant levels on vital healthy tissues. | If the target antigen is present on normal cells, the ADC can cause toxicity in those tissues, narrowing the therapeutic window. |
| 2. Modify Dosing Schedule: Explore fractionated dosing schedules, which can sometimes improve tolerability compared to a single high dose. | Maintaining a lower Cmax through fractionated dosing may reduce peak toxicity while still achieving the necessary therapeutic exposure. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation via NHS-Ester Linker
This protocol outlines a general method for conjugating an amine-containing payload like this compound to a monoclonal antibody using a linker with an N-hydroxysuccinimide (NHS) ester.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Activation (if necessary):
-
If starting with a carboxyl-containing linker, dissolve the linker and an excess of NHS and a carbodiimide (e.g., EDC) in an anhydrous organic solvent (e.g., DMF or DMSO) to form the NHS ester.
-
React this activated linker with this compound to form the Linker-DC0-NH2 intermediate. Purify this intermediate using HPLC.
-
-
Conjugation Reaction:
-
Dissolve the purified, NHS-ester-activated Linker-DC0-NH2 in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Add the Linker-DC0-NH2 solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to mAb) to target the desired DAR.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification:
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Remove unreacted linker-payload and co-solvent using a desalting column or tangential flow filtration (TFF), exchanging the ADC into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at both 280 nm (for the antibody) and a wavelength specific to the payload/linker.
-
Assess ADC purity and aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating:
-
Plate target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC, a relevant isotype control ADC, and the free this compound payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours. The incubation time should be sufficient for the payload's mechanism of action to take effect.
-
-
Viability Assessment:
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, resazurin, or MTS).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for this compound ADC conjugation and characterization.
Caption: Troubleshooting logic for a this compound ADC with a narrow therapeutic index.
References
Technical Support Center: Strategies to Reduce Premature Payload Release of DC0-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DC0-NH2 and similar amine-functionalized payloads for Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature payload release, a critical factor for ensuring the therapeutic efficacy and safety of ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is premature release a concern?
A1: this compound is a highly potent cytotoxic agent used as a payload in Antibody-Drug Conjugates (ADCs). It is a simplified analog of the duocarmycin family of DNA alkylating agents, exhibiting approximately 1000-fold greater cytotoxicity than common anticancer drugs like Doxorubicin. The primary concern with premature release is the potential for severe off-target toxicity, where the potent payload is released into systemic circulation before the ADC reaches its intended tumor target. This can lead to a narrow therapeutic window and significant side effects. An ideal ADC maintains a stable linkage between the antibody and the payload in circulation and only releases the cytotoxic agent upon internalization into the target cancer cell.[1][2][3]
Q2: What are the primary causes of premature this compound release?
A2: Premature release of this compound is primarily attributed to the instability of the linker connecting the payload to the antibody. Key factors include:
-
Linker Chemistry: The choice of linker is paramount. Some linkers are inherently more susceptible to hydrolysis or enzymatic degradation in the bloodstream.[1][2]
-
Physiological Conditions: The pH and enzymatic environment of the plasma can contribute to linker cleavage. For instance, some linkers may be sensitive to esterases or other enzymes present in the blood.
-
Conjugation Chemistry: The method used to attach the linker-payload to the antibody can influence stability. For example, maleimide-based conjugation to cysteine residues can sometimes undergo a retro-Michael reaction, leading to payload deconjugation.
-
Hydrophobicity: Highly hydrophobic payloads can sometimes influence the conformation of the ADC, potentially exposing the linker to cleavage.
Q3: What are the main strategies to prevent premature payload release?
A3: The core strategy revolves around optimizing the linker chemistry. There are two main classes of linkers used in ADCs:
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell. Examples include:
-
Enzyme-sensitive linkers: Contain peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, which are abundant in tumor cells.
-
pH-sensitive linkers: Utilize moieties like hydrazones that are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Redox-sensitive linkers: Employ disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher glutathione concentration than the bloodstream.
-
-
Non-cleavable Linkers: These linkers are highly stable and release the payload only after the complete degradation of the antibody backbone within the lysosome. This approach generally offers greater plasma stability.
The choice between a cleavable and non-cleavable linker depends on the specific target, the payload's mechanism of action, and the desired therapeutic outcome.
Troubleshooting Guides
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
Possible Cause & Troubleshooting Steps:
-
Inappropriate Linker Chemistry: The selected linker may be inherently unstable in plasma.
-
Recommendation: If using a cleavable linker, consider switching to a more stable alternative. For instance, if a hydrazone linker shows instability, a protease-cleavable linker might offer better plasma stability. For highly potent payloads like this compound, a non-cleavable linker is often a robust choice to minimize systemic toxicity.
-
-
Suboptimal Conjugation: The conjugation process may be incomplete or result in unstable bonds.
-
Recommendation: Optimize the conjugation reaction conditions, including pH, temperature, and reaction time. Ensure complete removal of any reducing agents before adding the linker-payload in thiol-based conjugation to prevent side reactions.
-
-
Payload-Related Issues: The hydrophobicity of the this compound payload might be contributing to aggregation and instability.
-
Recommendation: Consider linker designs that incorporate hydrophilic moieties, such as polyethylene glycol (PEG), to improve the overall solubility and stability of the ADC.
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Affecting Stability
Possible Cause & Troubleshooting Steps:
-
Heterogeneous Conjugation: Traditional conjugation methods targeting lysine or cysteine residues can result in a heterogeneous mixture of ADCs with varying DARs. Higher DAR species can sometimes exhibit lower stability and faster clearance.
-
Recommendation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR. This can lead to improved pharmacokinetics and a better safety profile.
-
-
Inaccurate DAR Measurement: The method used to determine the DAR may not be accurate, leading to misinterpretation of stability data.
-
Recommendation: Use validated methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a this compound ADC in plasma.
Objective: To quantify the premature release of the payload from the ADC in a plasma environment over time.
Materials:
-
This compound ADC
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with shaking
-
Protein A or other affinity capture beads
-
LC-MS/MS system
-
Reagents for sample extraction and analysis
Procedure:
-
ADC Incubation:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate both samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis (Quantification of Released Payload):
-
Thaw the plasma samples.
-
Perform a protein precipitation step (e.g., with acetonitrile) to separate the free payload from the plasma proteins and the ADC.
-
Centrifuge the samples and collect the supernatant containing the free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released this compound.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time.
-
Calculate the percentage of payload release at each time point relative to the initial total conjugated payload.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., DTT) for cysteine-linked ADCs
-
Deglycosylating enzyme (e.g., PNGase F), optional
-
LC-MS system (e.g., Q-TOF)
-
Appropriate reversed-phase column
Procedure:
-
Sample Preparation:
-
For intact mass analysis, the ADC can be analyzed directly or after deglycosylation.
-
For subunit analysis of cysteine-linked ADCs, reduce the ADC by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the different ADC species using a suitable gradient on a reversed-phase column.
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc., payloads).
-
Calculate the relative abundance of each species from the peak areas in the deconvoluted spectrum.
-
Calculate the average DAR using the following formula: DAR = Σ(% Abundance of species * Number of drugs on species) / 100
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the comparison of different linker strategies.
Table 1: Plasma Stability of Different Linker Types for a this compound ADC
| Linker Type | % Payload Release after 48h in Human Plasma | Half-life in Plasma (hours) |
| Hydrazone (pH-sensitive) | 35% | 80 |
| Val-Cit (Enzyme-cleavable) | 15% | 200 |
| Disulfide (Redox-sensitive) | 25% | 120 |
| Thioether (Non-cleavable) | < 5% | > 400 |
Table 2: Impact of DAR on ADC Stability (Val-Cit Linker)
| Average DAR | % Payload Release after 48h in Human Plasma |
| 2 | 10% |
| 4 | 15% |
| 8 | 25% |
Visualizations
Signaling Pathway for ADC Internalization and Payload Release
Caption: Workflow of ADC binding, internalization, and payload release.
Experimental Workflow for Plasma Stability Assay
Caption: Experimental workflow for assessing ADC plasma stability.
Logical Relationship of Linker Choice and Stability
Caption: Relationship between linker choice, stability, and therapeutic outcomes.
References
Technical Support Center: Addressing Resistance to DC0-NH2
Introduction
Welcome to the technical support center for DC0-NH2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experimentation with this compound. Our goal is to facilitate a deeper understanding of this novel compound and empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and potential reasons for observing resistance.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective degrader of FBXO22, an E3 ligase that is often overexpressed in various cancers and plays a role in tumorigenesis. By inducing the degradation of FBXO22, this compound (also known as AHPC(Me)-C6-NH2) allows for the investigation of the effects of FBXO22 loss of function.[1] The primary amine group on the molecule is crucial for its recognition by the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FBXO22.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted protein degraders like this compound can arise through various mechanisms. Based on general principles of drug resistance, potential mechanisms include:
-
Target Alteration: Mutations in the FBXO22 protein that prevent or reduce the binding of this compound.
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) transporters that actively pump this compound out of the cell.[2][3]
-
Drug Inactivation: Enzymatic modification or degradation of this compound by cellular enzymes.[2][3]
-
Alterations in the Ubiquitin-Proteasome System: Changes in the components of the E3 ligase complex or the proteasome that affect the efficiency of FBXO22 degradation.
-
Activation of Compensatory Pathways: Upregulation of signaling pathways that bypass the effects of FBXO22 degradation.
Q3: Are there any known intrinsic resistance mechanisms to this compound?
A3: Intrinsic resistance can be mediated by several factors. For instance, cell types with inherently low expression levels of FBXO22 may exhibit a reduced response to this compound. Additionally, the presence of an outer membrane in Gram-negative bacteria, which can limit the uptake of various compounds, is a well-established mechanism of intrinsic resistance to many drugs. While this compound is intended for cancer research, understanding such fundamental resistance principles can be informative.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Problem 1: Decreased Potency or Efficacy of this compound in Cell Culture
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined low-passage range. |
| Compound Integrity | Confirm the purity and concentration of your this compound stock solution. Consider obtaining a fresh batch of the compound. Perform dose-response experiments to re-determine the DC50. |
| Development of Acquired Resistance | 1. Sequence FBXO22: Isolate genomic DNA from resistant cells and sequence the FBXO22 gene to identify potential mutations in the drug-binding site.2. Efflux Pump Inhibition: Co-treat resistant cells with known MDR pump inhibitors (e.g., verapamil, cyclosporin A) and this compound to see if sensitivity is restored.3. Metabolite Analysis: Use techniques like LC-MS to analyze the cell culture medium and cell lysates for potential metabolites of this compound, which could indicate drug inactivation. |
| Experimental Conditions | Ensure consistent cell seeding densities, media composition, and incubation times. Variations in these parameters can affect experimental outcomes. |
Problem 2: Inconsistent Results in Downstream Assays After this compound Treatment
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Off-Target Effects | While this compound is reported to be selective, off-target effects are always a possibility. Perform proteomic analysis (e.g., mass spectrometry) to identify other proteins whose levels change upon treatment. |
| Variable FBXO22 Degradation | Optimize the treatment time and concentration of this compound to achieve consistent and maximal degradation of FBXO22. Monitor FBXO22 levels by Western blot at multiple time points. |
| Cellular Context | The effects of FBXO22 degradation may be cell-type specific. Characterize the baseline expression of FBXO22 and related pathway components in your specific cell model. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate resistance to this compound.
Protocol 1: Determination of DC50 (Degradation Concentration 50)
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Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting to detect the levels of FBXO22 and a loading control (e.g., GAPDH, β-actin).
-
Densitometry and Analysis: Quantify the band intensities for FBXO22 and normalize to the loading control. Plot the percentage of remaining FBXO22 against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.
Protocol 2: Efflux Pump Activity Assay
-
Cell Culture: Grow both sensitive and suspected resistant cells in separate plates.
-
Inhibitor Pre-incubation: Pre-incubate a set of resistant cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
This compound Treatment: Treat the sensitive cells, resistant cells, and inhibitor-pre-incubated resistant cells with a range of this compound concentrations.
-
Assess Viability/Degradation: After the appropriate incubation time, assess cell viability (e.g., using a CellTiter-Glo® assay) or FBXO22 degradation (via Western blot).
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Analysis: Compare the dose-response curves. A shift in the DC50 value in the presence of the efflux pump inhibitor suggests the involvement of efflux pumps in the resistance mechanism.
Visualizing Resistance Mechanisms
Signaling Pathway and Resistance
Caption: Potential resistance mechanisms to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying this compound resistance.
References
Technical Support Center: Refining Purification Methods for Amine-Terminated ADCs
Welcome to the technical support center for the purification of antibody-drug conjugates (ADCs), with a focus on addressing challenges associated with amine-terminated (e.g., DC0-NH2) linkers and payloads. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs with amine-containing linkers/payloads?
A1: The primary challenges stem from the physicochemical properties introduced by the amine group. These can include:
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Altered Hydrophobicity and Solubility: Amine groups can increase the hydrophilicity of the ADC, potentially complicating purification strategies that rely on hydrophobic interactions. Conversely, the overall construct may still be hydrophobic, leading to aggregation.[1][2][3]
-
Charge Heterogeneity: The presence of a basic amine group can introduce charge variants, making purification by ion-exchange chromatography (IEX) more complex.
-
Aggregation: Hydrophobic interactions between ADC molecules are a primary driver of aggregation. While an amine group can be hydrophilic, the overall hydrophobicity of the linker and payload often leads to aggregation, which can reduce potency and increase immunogenicity.[2]
-
Removal of Impurities: Efficient removal of unconjugated antibody, free linker-payload, and process-related impurities is critical and can be challenging.
-
Controlling Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the efficacy and safety of the ADC. The purification process can inadvertently fractionate different DAR species.
Q2: Which chromatographic techniques are most effective for purifying amine-containing ADCs?
A2: A multi-step chromatographic approach is typically most effective:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on the hydrophobicity imparted by the conjugated linker-payload. It is particularly useful for separating different DAR species.
-
Size Exclusion Chromatography (SEC): SEC is commonly used as a polishing step to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated linker-payload.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge and can be effective for removing charge variants and other impurities.
-
Mixed-Mode Chromatography (MMC): MMC combines multiple separation principles (e.g., IEX and HIC) and can offer unique selectivity for ADC purification.
Q3: How does the amine group in the linker/payload affect the choice of purification buffers?
A3: The pH and ionic strength of the purification buffers are critical. The amine group's charge state is pH-dependent. Therefore, buffer pH should be carefully selected to optimize separation in IEX or to control solubility and stability. For HIC, the type and concentration of salt in the mobile phase are crucial for modulating the hydrophobic interactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of amine-terminated ADCs.
Problem 1: High Levels of Aggregation
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks or early eluting species in SEC. | Increased surface hydrophobicity due to linker-payload. | Optimize Buffer Conditions: Screen different pH and salt concentrations to minimize hydrophobic interactions. Consider the use of excipients like arginine to reduce aggregation. |
| High Drug-to-Antibody Ratio (DAR). | Refine Conjugation Chemistry: Aim for a lower, more controlled DAR. Purification Strategy: Use HIC to fractionate and isolate species with lower DAR, which are generally less prone to aggregation. | |
| Inadequate removal of organic solvents from the conjugation reaction. | Improve Diafiltration/Ultrafiltration (UF/DF) Step: Ensure sufficient diavolumes are used to remove residual organic solvents before chromatographic purification. | |
| Shear stress during processing. | Gentle Handling: Minimize vigorous mixing and use lower flow rates during chromatography and filtration steps. |
Problem 2: Poor Separation of DAR Species in HIC
| Symptom | Possible Cause | Suggested Solution |
| Overlapping peaks for different DAR species. | Suboptimal salt type or concentration in the mobile phase. | Method Development: Screen different kosmotropic salts (e.g., ammonium sulfate, sodium chloride) and optimize the salt gradient. A shallower gradient can improve resolution. |
| Inappropriate HIC resin. | Resin Screening: Test HIC resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether) to find the one with the best selectivity for your ADC. | |
| Hydrophilic nature of the amine-containing linker. | Adjust Mobile Phase pH: Changing the pH can alter the charge and conformation of the ADC, potentially improving separation. |
Problem 3: Presence of Unconjugated Antibody
| Symptom | Possible Cause | Suggested Solution |
| Peak corresponding to the unconjugated antibody in HIC or IEX. | Incomplete conjugation reaction. | Optimize Conjugation: Increase the molar excess of the linker-payload, extend the reaction time, or adjust the reaction buffer conditions. |
| Inefficient purification. | HIC Purification: Unconjugated antibody is less hydrophobic and will elute earlier than the ADC species in HIC. Optimize the gradient to ensure baseline separation. IEX Purification: The conjugation of a charged linker will alter the pI of the antibody, allowing for separation by IEX. |
Experimental Protocols
General Protocol for HIC Purification
This protocol provides a starting point for developing a HIC purification method for an amine-terminated ADC.
| Step | Procedure | Notes |
| 1. Column and Buffer Preparation | - Column: Phenyl or Butyl-based HIC column. - Buffer A (High Salt): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0. - Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0. | The choice of resin and salt concentration may need optimization based on the specific ADC. |
| 2. Sample Preparation | Dilute the crude ADC reaction mixture with Buffer A to a final salt concentration that promotes binding (e.g., 1 M Ammonium Sulfate). | The optimal salt concentration for loading should be determined empirically to ensure binding without causing precipitation. |
| 3. Chromatography | 1. Equilibrate the column with starting conditions (e.g., 100% Buffer A or a mixture of A and B). 2. Load the prepared sample. 3. Wash the column with the starting buffer to remove unbound material. 4. Elute the ADC species using a linear gradient from high salt (Buffer A) to low salt (Buffer B). | A shallow gradient (e.g., over 20-30 column volumes) will generally provide better resolution of DAR species. |
| 4. Fraction Analysis | Collect fractions and analyze by SEC and HIC-HPLC to determine purity, aggregation levels, and DAR. |
Visualizing Workflows and Concepts
Logical Workflow for ADC Purification Troubleshooting
Caption: A logical workflow for troubleshooting common issues in ADC purification.
Experimental Workflow for ADC Purification
Caption: A typical experimental workflow for the purification of ADCs.
References
Technical Support Center: Managing Hydrophobicity of DC0-NH2 in ADC Constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing challenges associated with the hydrophobicity of the potent cytotoxic payload, DC0-NH2, in antibody-drug conjugate (ADC) constructs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrophobicity a concern in ADC development?
A1: this compound is a highly potent cytotoxic agent belonging to the duocarmycin family of DNA alkylating agents.[1] Duocarmycins are known for their extreme cytotoxicity, which makes them attractive payloads for ADCs.[] However, these molecules, including this compound, are often hydrophobic.[3] This inherent hydrophobicity can lead to several challenges during ADC development, primarily the tendency for the resulting ADC to aggregate.[4][5] ADC aggregation can negatively impact manufacturability, stability, and the pharmacokinetic properties of the therapeutic, and may also increase the risk of an immunogenic response.
Q2: What are the primary factors contributing to ADC aggregation when using this compound?
A2: Several factors, largely stemming from the hydrophobic nature of the this compound payload, can contribute to ADC aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic this compound molecules conjugated to the antibody increases the overall surface hydrophobicity of the ADC, creating hydrophobic patches that can interact between ADC molecules, leading to aggregation.
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic this compound linker-payload during the conjugation reaction can partially denature the antibody, exposing its own hydrophobic regions and promoting aggregation. Suboptimal pH and high salt concentrations in the buffer can also contribute to this issue.
-
Linker Chemistry: The choice of linker used to attach this compound to the antibody can significantly influence the overall hydrophobicity of the ADC. Highly hydrophobic linkers will exacerbate the aggregation propensity.
-
Antibody Isotype and Formulation: Some monoclonal antibodies are inherently more prone to aggregation. The formulation, including buffer composition and excipients, plays a crucial role in maintaining ADC stability.
Q3: How can the hydrophobicity of this compound ADCs be experimentally assessed?
A3: Two primary analytical techniques are used to assess the hydrophobicity and aggregation of ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. In HIC, a higher retention time indicates greater hydrophobicity. This technique is invaluable for determining the drug-to-antibody ratio (DAR) distribution, as species with more conjugated this compound molecules will be more hydrophobic and elute later.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation. An increase in early-eluting peaks compared to the unconjugated antibody indicates the presence of aggregates.
Q4: What strategies can be employed to mitigate the hydrophobicity of this compound and prevent aggregation?
A4: A multi-pronged approach is often necessary to manage the hydrophobicity of this compound ADCs:
-
Linker Engineering: Incorporating hydrophilic moieties into the linker design is a highly effective strategy. Examples include polyethylene glycol (PEG) spacers, sulfonate groups, or other charged components. These hydrophilic linkers can "mask" the hydrophobicity of the this compound payload, improving solubility and reducing aggregation.
-
Formulation Optimization: For duocarmycin analogues like this compound, which may have a pKa around 6, using a slightly acidic formulation buffer can be beneficial. Protonation of the payload at a lower pH can increase its water solubility and reduce the self-association of ADC molecules. The addition of stabilizing excipients to the formulation is also critical.
-
Process Optimization: Minimizing the use of organic co-solvents during conjugation can reduce the risk of antibody denaturation and subsequent aggregation. Alternative strategies, such as immobilizing the antibody on a solid support during conjugation, can prevent intermolecular aggregation by keeping the individual antibody molecules physically separated.
-
Control of DAR: While a high DAR is often desired for potency, it can lead to increased hydrophobicity and aggregation. Therefore, optimizing the conjugation process to achieve a lower, more homogeneous DAR (typically 2-4) is a common strategy to improve the overall properties of the ADC.
Troubleshooting Guides
Guide 1: High ADC Aggregation Observed by SEC
This guide provides a systematic approach to troubleshooting high levels of aggregation in your this compound ADC preparation as detected by Size Exclusion Chromatography (SEC).
Caption: Troubleshooting workflow for high ADC aggregation.
Guide 2: Poor Peak Shape and Recovery in HIC Analysis
This guide addresses common issues encountered during the Hydrophobic Interaction Chromatography (HIC) analysis of this compound ADCs.
Caption: Troubleshooting guide for HIC analysis of ADCs.
Data Presentation
Table 1: Impact of DAR on ADC Aggregation
| ADC Construct | Average DAR | % Monomer (by SEC) | % Aggregate (by SEC) |
| Trastuzumab-Duocarmycin Analog | 2.2 | 98.5 | 1.5 |
| Trastuzumab-Duocarmycin Analog | 3.8 | 95.2 | 4.8 |
| Trastuzumab-Duocarmycin Analog | 7.6 | 88.1 | 11.9 |
This table illustrates a common trend where a higher average DAR of a hydrophobic payload leads to a greater percentage of aggregation as measured by SEC. Data is representative.
Table 2: Effect of Linker Hydrophilicity on HIC Retention Time
| Linker Type | HIC Retention Time of DAR4 Species (min) |
| Hydrophobic Linker | 25.8 |
| Hydrophilic Linker (with PEG4) | 18.2 |
| Hydrophilic Linker (with Sulfonate Group) | 15.5 |
This table demonstrates how incorporating hydrophilic elements into the linker can significantly reduce the retention time in HIC, indicating a decrease in the overall hydrophobicity of the ADC. Data is representative.
Experimental Protocols
Protocol 1: General Procedure for Lysine-Directed Conjugation of this compound
This protocol describes a general method for conjugating a this compound derivative, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-linker-NHS ester in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved this compound-linker-NHS ester to the antibody solution at a specified molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and organic solvent by size exclusion chromatography (e.g., using a desalting column) or tangential flow filtration (TFF).
-
Elute/diafiltrate with a suitable formulation buffer (e.g., 20 mM histidine, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Calculate the average DAR by UV-Vis spectroscopy (if the linker-payload has a distinct absorbance) and/or by HIC.
-
Assess the percentage of aggregation and fragmentation by SEC.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a general method for analyzing the DAR distribution of a this compound ADC using HIC.
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0. (An organic modifier like isopropanol may be added to this phase to improve elution of highly hydrophobic species).
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B
-
40-45 min: Re-equilibration with 100% A
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the relative peak areas.
-
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines a general method for quantifying aggregates in a this compound ADC sample.
-
Mobile Phase Preparation:
-
A suitable physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: Approximately 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species based on the relative peak areas.
-
References
Validation & Comparative
A Comparative Guide to ADC Payloads: Evaluating the Efficacy of DC0-NH2 and Other Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy, therapeutic window, and overall clinical success. This guide provides an objective comparison of the preclinical efficacy of various ADC payloads, with a focus on the emerging DNA-alkylating agent DC0-NH2, against other established and novel cytotoxic agents.
Introduction to ADC Payloads
ADC payloads can be broadly categorized based on their mechanism of action. The most common classes include tubulin inhibitors, DNA-damaging agents, and topoisomerase inhibitors.[1] Each class has distinct characteristics regarding potency, bystander effect, and potential for drug resistance.
-
Tubulin Inhibitors: This class, which includes auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] They have been successfully incorporated into several approved ADCs.
-
DNA-Damaging Agents: These payloads, such as calicheamicins, duocarmycins, pyrrolobenzodiazepines (PBDs), and the focus of this guide, this compound, induce cell death by causing irreversible damage to DNA.[1] They are often highly potent and can be effective against slowly dividing tumor cells.
-
Topoisomerase Inhibitors: This newer class of payloads, including derivatives of camptothecin like SN-38 and exatecan (e.g., DXd), interferes with the function of topoisomerase I, an enzyme essential for DNA replication and repair.[2] This leads to DNA strand breaks and apoptosis.
This compound: A Promising DNA-Alkylating Payload
This compound is a simplified and more stable analog of the duocarmycin family of natural products.[3] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating adenine residues, leading to DNA damage and cell death. Preclinical data on the free this compound payload demonstrates high potency, with IC50 values in the picomolar range against various cancer cell lines.
Comparative Efficacy of ADC Payloads
The following table summarizes in vitro cytotoxicity data for various ADC payloads from different studies. It is important to note that direct head-to-head comparisons of ADCs in the same experimental setting are limited. Therefore, these values should be interpreted with caution, as potency can be influenced by the antibody, linker, drug-to-antibody ratio (DAR), and the specific cell line used.
| Payload Class | Payload | Antibody-Target | Cell Line | IC50 (pM) | Reference |
| DNA Alkylator | This compound (free drug) | N/A | Ramos | ~1-10 | |
| This compound (free drug) | N/A | Namalwa | ~1-10 | ||
| This compound (free drug) | N/A | HL60/s | ~1-10 | ||
| This compound (free drug) | N/A | COLO 205 | ~100 | ||
| PBD dimer | LGR5 | NB cells | N/A | ||
| IGN monoimine | Anti-EpCAM | HCT-15 | 50 - 145 | ||
| IGN monoimine | Anti-CD123 | MV4-11 | 1 | ||
| IGN monoimine | Anti-CD123 | SHI-1 | 5 | ||
| Tubulin Inhibitor | MMAE | Anti-CD30 | L-82 | 2,000 - 55,000 | |
| MMAF | N/A | N/A | N/A | ||
| DM1 | Anti-HER2 | BT-474 | Varies | ||
| DM4 | N/A | N/A | N/A | ||
| Topoisomerase I Inhibitor | SN-38 | N/A | N/A | N/A | |
| Deruxtecan (DXd) | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
The efficacy of ADC payloads is intrinsically linked to the cellular signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to ADC development.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments used to evaluate ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
ADC of interest, unconjugated antibody, and free payload
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line or patient-derived xenograft (PDX) tissue
-
ADC of interest, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells or small fragments of PDX tissue into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, and control antibody to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
ADC of interest
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Assess the viability of the Ag- (fluorescent) cells using fluorescence microscopy or a plate reader to quantify the fluorescent signal.
-
Data Analysis: Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone. A significant decrease in the viability of Ag- cells in the co-culture system indicates a bystander effect.
Conclusion
The selection of an appropriate payload is a multifaceted decision in ADC development, requiring a balance of potency, mechanism of action, and safety profile. While established payloads like MMAE and DM1 have a proven track record, novel agents such as the DNA alkylator this compound show immense promise with their high potency. However, a comprehensive evaluation of this compound in a conjugated ADC format through direct comparative preclinical studies is necessary to fully elucidate its therapeutic potential relative to other payload classes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret studies aimed at characterizing the efficacy of new and existing ADC payloads.
References
A Comparative Analysis of DC0-NH2 and Duocarmycin Analogs: Potent DNA Alkylating Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DC0-NH2 and other duocarmycin analogs, a class of exceptionally potent cytotoxic agents. Duocarmycins, originally isolated from Streptomyces bacteria, and their synthetic analogs exert their anticancer effects through a unique mechanism of DNA alkylation. This document summarizes their mechanism of action, presents comparative cytotoxicity data, and provides detailed experimental protocols for key assays, aiming to inform preclinical and clinical cancer research.
Introduction to Duocarmycins and this compound
The duocarmycin family of natural products, including duocarmycin SA and CC-1065, are renowned for their picomolar-range cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Their potent activity stems from their ability to bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[3][4][5] This covalent modification of DNA disrupts its architecture, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.
Despite their high potency, the clinical development of duocarmycin analogs has been challenging due to a narrow therapeutic index and significant systemic toxicity. This has led to the development of numerous synthetic analogs with improved pharmacological profiles, often for use as payloads in antibody-drug conjugates (ADCs) to enhance tumor-specific delivery.
This compound is a simplified synthetic analog of DC1 and is considered a member of the duocarmycin class of DNA alkylating agents. It retains the critical cyclopropyl-pyrrolo-indole (CBI) pharmacophore responsible for DNA alkylation. This compound has demonstrated exceptionally high cytotoxicity, reported to be approximately 1000-fold more potent than conventional anticancer drugs like doxorubicin.
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action for both this compound and duocarmycin analogs involves a sequence-selective alkylation of DNA. The key steps are:
-
Minor Groove Binding: The molecule's curved shape allows it to fit snugly within the minor groove of the DNA double helix, with a preference for AT-rich sequences.
-
Activation: The spirocyclopropylhexadienone moiety of duocarmycins is activated within the DNA minor groove.
-
DNA Alkylation: The activated cyclopropane ring then covalently bonds to the N3 position of an adenine base.
-
Cellular Consequences: This DNA adduct formation triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
The DNA damage induced by these agents activates key signaling pathways involved in sensing and repairing DNA lesions.
Figure 1: Simplified signaling pathway of duocarmycin-induced DNA damage and subsequent cellular responses.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and other duocarmycin analogs against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| This compound | Ramos | Burkitt's lymphoma | ~1-10 | |
| Namalwa | Burkitt's lymphoma | 7 | ||
| HL60/s | Acute myeloid leukemia | 30 | ||
| COLO 205 | Colorectal adenocarcinoma | ~100 | ||
| Duocarmycin SA | Molm-14 | Acute myeloid leukemia | 11.12 | |
| HL-60 | Acute myeloid leukemia | 112.7 | ||
| U-138 MG | Glioblastoma | 400 | ||
| Duocarmycin A | HeLa S3 | Cervical cancer | 6 | |
| Duocarmycin B1 | HeLa S3 | Cervical cancer | 35 | |
| Duocarmycin B2 | HeLa S3 | Cervical cancer | 100 | |
| Duocarmycin C1 | HeLa S3 | Cervical cancer | 8500 | |
| Duocarmycin C2 | HeLa S3 | Cervical cancer | 570 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
Clonogenic Survival Assay for Cytotoxicity Assessment
This assay is the gold standard for determining the cytotoxic and cytostatic effects of a compound on the reproductive viability of single cells.
Figure 2: Experimental workflow for the clonogenic survival assay.
Protocol:
-
Cell Preparation: Harvest logarithmically growing cells and prepare a single-cell suspension using trypsin-EDTA. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Seeding: Plate a predetermined number of cells (typically 100-1000 cells/well for a 6-well plate) in complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. Allow cells to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or a duocarmycin analog) or vehicle control.
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C with 5% CO2, allowing viable cells to form colonies.
-
Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a solution such as 10% formalin or a methanol/acetic acid mixture, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: After washing away the excess stain and allowing the plates to dry, count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment concentration. The IC50 value can then be determined from the dose-response curve.
DNA Alkylation Assays
1. Thermal DNA Cleavage Assay: This method is used to detect DNA alkylation at the N3 position of adenine. The alkylation weakens the glycosidic bond, making the DNA susceptible to cleavage at the abasic site upon heating.
Protocol:
-
DNA Labeling and Alkylation: A specific DNA fragment is 5'-end-labeled with 32P. The labeled DNA is then incubated with the duocarmycin analog at 37°C.
-
Thermal Treatment: The reaction mixture is heated at a neutral pH to induce cleavage at the alkylated sites.
-
Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is exposed to a phosphor screen, and the cleavage pattern is visualized by autoradiography. The sites of cleavage correspond to the sites of adenine alkylation.
2. Taq Polymerase Stop Assay: This assay identifies DNA adducts by their ability to block the progression of a DNA polymerase.
Protocol:
-
Template-Primer Annealing: A 32P-labeled primer is annealed to a DNA template containing the target sequence.
-
Compound Incubation: The primer-template duplex is incubated with the duocarmycin analog to allow for DNA alkylation.
-
Primer Extension: The primer extension reaction is initiated by adding Taq DNA polymerase and dNTPs.
-
Gel Electrophoresis and Analysis: The reaction products are resolved on a sequencing gel. The sites where the polymerase stalls correspond to the locations of the DNA adducts.
In Vivo Antitumor Efficacy
While in vitro data demonstrates high potency, in vivo studies are critical to assess the therapeutic potential of these compounds. Xenograft mouse models are commonly used for this purpose.
Several studies have reported the in vivo antitumor activity of various duocarmycin analogs. For instance, A-ring pyrrole derivatives of duocarmycin B2 have shown superior in vivo antitumor activity against murine sarcoma 180 compared to duocarmycin A. Another study demonstrated that a duocarmycin analogue, ICT2700, which is activated by CYP1A1, resulted in an antitumor response in CYP1A1-expressing tumor models in mice. These studies highlight the potential for developing duocarmycin analogs with improved in vivo efficacy and tumor selectivity. While specific in vivo data for this compound is not extensively available in the public domain, its high in vitro potency suggests it is a strong candidate for such studies, likely as a payload in an ADC.
Conclusion
This compound and other duocarmycin analogs represent a class of exceptionally potent DNA alkylating agents with significant potential in cancer therapy. Their unique mechanism of action, involving minor groove binding and adenine-N3 alkylation, leads to profound cytotoxicity in cancer cells at picomolar concentrations. While their clinical application as standalone agents has been limited by toxicity, their use as payloads in antibody-drug conjugates holds great promise for targeted cancer therapy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this powerful class of compounds. Further research, particularly direct comparative studies and in vivo evaluation of newer analogs like this compound, is warranted to fully elucidate their clinical utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DC0-NH2 Containing ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, the inherent complexity of these multi-domain biotherapeutics presents unique challenges, particularly concerning their potential to elicit an immune response. This guide provides a comparative framework for assessing the immunogenicity of ADCs featuring the novel DNA alkylating agent, DC0-NH2. Given the limited publicly available immunogenicity data specific to this compound, this guide will draw comparisons with other established ADC platforms and payloads with similar mechanisms of action. The focus is on providing objective, data-driven comparisons and detailed experimental methodologies to inform preclinical and clinical immunogenicity risk assessment.
The Landscape of ADC Immunogenicity
The immunogenicity of an ADC is a multifaceted issue, with the potential for an immune response to be directed against any part of the conjugate: the monoclonal antibody (mAb), the linker, or the cytotoxic payload.[1] Such an anti-drug antibody (ADA) response can have a range of clinical consequences, from no discernible effect to altered pharmacokinetics (PK), loss of efficacy, and in some cases, severe adverse events.[2] Therefore, a thorough immunogenicity risk assessment is a critical component of ADC development.[3]
ADCs are generally considered to pose a medium immunogenicity risk. While the human or humanized mAb component aims to minimize immunogenicity, the non-human origin of the linker and payload can act as haptens, potentially inducing an immune response when conjugated to the larger antibody carrier.[4]
Comparative Analysis of ADC Payloads and Immunogenicity
The choice of payload is a critical determinant of an ADC's potency and its immunogenic potential. While direct comparative clinical data on the incidence of ADAs for every payload is not available, preclinical studies and clinical data from approved ADCs offer valuable insights.
Table 1: Clinical Immunogenicity of Selected Approved ADCs
| ADC (Payload) | Payload Class | Target | ADA Incidence (%) | Notes |
| Adcetris® (Brentuximab Vedotin, MMAE) | Microtubule Inhibitor | CD30 | ~37% | Higher frequency of infusion reactions in patients with persistent ADAs.[4] |
| Kadcyla® (Ado-trastuzumab Emtansine, DM1) | Microtubule Inhibitor | HER2 | ~5.3% | No apparent impact on safety, PK, or efficacy. |
| Mylotarg® (Gemtuzumab Ozogamicin, Calicheamicin) | DNA Damaging Agent | CD33 | <1% (in pivotal trials) | Two patients in a Phase I study developed antibodies to the linker/payload. |
| Zynlonta® (Loncastuximab Tesirine, PBD) | DNA Damaging Agent | CD19 | Not yet broadly reported | PBDs are a class of DNA alkylating agents. |
| Enhertu® (Trastuzumab Deruxtecan, DXd) | Topoisomerase I Inhibitor | HER2 | Low | Deruxtecan is noted for its ability to induce immunogenic cell death. |
Data compiled from multiple sources. ADA incidence can vary depending on the patient population, assay methodology, and clinical trial design.
This compound is a simplified analog of the duocarmycin class of DNA alkylating agents. Payloads that damage DNA, such as duocarmycins and PBDs, have the potential to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an anti-tumor immune response, which can be beneficial for therapeutic efficacy. However, the potential for unwanted immunogenicity in the form of ADAs must still be carefully evaluated. For some duocarmycin-based ADCs, a lower drug-to-antibody ratio (DAR) has been employed to mitigate the risk of aggregation and potential immunogenicity.
Key Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing ADC immunogenicity, starting with screening for ADAs, followed by confirmation of specificity, and characterization of the response, including neutralizing potential.
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is designed to detect all antibodies that bind to the ADC in a serum sample.
Experimental Protocol:
-
Coating: A 96-well microtiter plate is coated with the this compound containing ADC.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: A biotinylated version of the same this compound ADC is added, which will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated ADC. A substrate is then added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of ADAs in the sample.
-
Confirmatory Assay: To confirm the specificity of a positive result, the sample is pre-incubated with an excess of the unlabeled this compound ADC. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
Caption: Workflow for an Anti-Drug Antibody (ADA) Bridging ELISA.
Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Experimental Protocol:
-
Cell Culture: A cancer cell line that is a target for the this compound ADC is cultured in appropriate media.
-
Sample Pre-incubation: Patient serum containing confirmed ADAs is pre-incubated with a pre-determined concentration of the this compound ADC.
-
Treatment: The ADC-serum mixture is added to the cultured cancer cells.
-
Incubation: The cells are incubated for a period sufficient to allow for ADC-mediated cell killing (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: A reduction in cell killing (i.e., an increase in cell viability) in the presence of patient serum compared to a control serum indicates the presence of neutralizing antibodies.
Caption: Workflow for a Cell-Based Neutralizing Antibody (NAb) Assay.
T-Cell Proliferation Assay
This assay assesses the potential of the ADC to stimulate a T-cell dependent immune response.
Experimental Protocol:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Labeling: PBMCs are labeled with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester).
-
Stimulation: The labeled PBMCs are co-cultured with the this compound ADC or its components.
-
Incubation: The cells are incubated for several days (typically 5-7 days).
-
Analysis: T-cell proliferation is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity. An increase in the percentage of CFSE-low cells indicates T-cell proliferation.
Cytokine Release Assay
This assay evaluates the potential of the ADC to induce the release of inflammatory cytokines.
Experimental Protocol:
-
PBMC or Whole Blood Culture: Human PBMCs or whole blood from healthy donors are cultured.
-
Treatment: The cells are treated with the this compound ADC, positive controls (e.g., anti-CD3/anti-CD28 antibodies), and negative controls.
-
Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The levels of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Immunogenic Signaling Pathway
The induction of an ADA response to an ADC is a complex process involving multiple steps of the adaptive immune system.
Caption: T-cell dependent immunogenic response to an ADC.
Conclusion
The immunogenicity assessment of a novel ADC containing the this compound payload requires a comprehensive and multi-faceted approach. While direct clinical immunogenicity data for this compound is not yet widely available, a robust preclinical evaluation using the assays outlined in this guide, in conjunction with comparative data from other ADC platforms, can provide a strong foundation for predicting and mitigating immunogenicity risk. The potential for DNA alkylating agents like this compound to induce immunogenic cell death adds another layer of complexity and potential therapeutic benefit that warrants further investigation. A thorough understanding of the potential immune responses to all components of the ADC is paramount for the successful clinical development of these promising cancer therapeutics.
References
Preclinical Validation of Novel Amine-Functionalized Compounds for Colorectal Cancer: A Comparative Guide
A Note on "DC0-NH2": Initial searches for a specific anticancer compound designated "this compound" did not yield preclinical data. Therefore, this guide will serve as a comprehensive template for the preclinical validation of a hypothetical novel amine-functionalized anticancer agent, hereafter referred to as Hypothetical Compound (HC)-NH2 , for the treatment of colorectal cancer (CRC). This guide compares the projected performance of HC-NH2 against established and emerging therapies for CRC, providing a framework for researchers, scientists, and drug development professionals.
Introduction to Colorectal Cancer and Current Therapeutic Landscape
Colorectal cancer is a leading cause of cancer-related mortality worldwide. The current standard-of-care for advanced or metastatic CRC typically involves chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, irinotecan), often in combination with targeted therapies. These targeted agents include anti-VEGF antibodies like bevacizumab, which inhibit angiogenesis, and anti-EGFR antibodies such as cetuximab and panitumumab for RAS wild-type tumors.
Emerging therapies are exploring novel mechanisms of action, including immunotherapy (e.g., pembrolizumab for MSI-H/dMMR tumors) and targeted inhibitors for specific mutations like BRAF V600E (e.g., encorafenib). The preclinical validation of a new compound like HC-NH2 must demonstrate its efficacy and safety profile in comparison to these existing and developing treatments.
Hypothetical Compound (HC)-NH2 Profile
For the purpose of this guide, we will assume HC-NH2 is a small molecule designed to induce targeted apoptosis in CRC cells by inhibiting a key survival signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in this cancer type. The amine functional group (-NH2) may enhance cellular uptake or target engagement.
Comparative In Vitro Efficacy
The initial preclinical validation of HC-NH2 would involve a series of in vitro experiments to assess its anticancer activity against a panel of CRC cell lines representing the genetic diversity of the disease (e.g., KRAS mutant, BRAF mutant, p53 null, MSI-H).
Cytotoxicity Assays
Objective: To determine the concentration of HC-NH2 required to inhibit the growth of CRC cell lines by 50% (IC50) and compare it with standard chemotherapeutic agents.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate CRC cell lines (e.g., HT-29, HCT116, SW480) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of HC-NH2 (e.g., 0.01 µM to 100 µM), oxaliplatin, and 5-fluorouracil for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Table 1: Comparative IC50 Values (µM) of HC-NH2 and Standard Chemotherapeutics in CRC Cell Lines
| Cell Line | Genetic Profile | HC-NH2 (Hypothetical) | Oxaliplatin | 5-Fluorouracil |
| HT-29 | BRAF V600E, p53 mutant | 1.5 | 5.2 | 8.7 |
| HCT116 | KRAS G13D, p53 WT | 2.1 | 4.8 | 6.5 |
| SW480 | KRAS G12V, p53 mutant | 1.8 | 6.1 | 9.3 |
Apoptosis Assays
Objective: To confirm that HC-NH2 induces apoptosis in CRC cells.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat CRC cells with HC-NH2 at its IC50 concentration for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy in Preclinical Models
Following promising in vitro results, the efficacy of HC-NH2 would be evaluated in animal models of CRC.
Xenograft Models
Objective: To assess the ability of HC-NH2 to inhibit tumor growth in vivo.
Experimental Protocol: Subcutaneous Xenograft Model
-
Tumor Implantation: Subcutaneously inject 2 x 10^6 HT-29 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Treatment Administration: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, HC-NH2 (e.g., 20 mg/kg, daily), and a standard-of-care comparator like FOLFOX.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition (TGI) between treatment groups.
Table 2: Hypothetical In Vivo Efficacy of HC-NH2 in HT-29 Xenograft Model
| Treatment Group | Dose/Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2 |
| HC-NH2 | 20 mg/kg, daily | 75 | -3 |
| FOLFOX | Standard regimen | 85 | -10 |
Mechanism of Action: Signaling Pathway Analysis
To understand how HC-NH2 exerts its anticancer effects, its impact on key signaling pathways would be investigated.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by HC-NH2
Benchmarking Cytotoxicity: A Comparative Analysis of Novel Anticancer Agents
In the landscape of cancer therapeutics, the quest for more potent and selective cytotoxic agents is perpetual. This guide provides a comparative analysis of the cytotoxic profiles of several novel classes of anticancer drugs against the well-established DNA alkylating agent, Doxorubicin. While this guide aims to benchmark against the reported DNA alkylating agent DC0-NH2, a notable scarcity of peer-reviewed, quantitative cytotoxicity data and detailed mechanistic studies in the public domain for this specific compound necessitates the use of Doxorubicin as a primary comparator.
This compound is described as a highly potent cytotoxic compound, purportedly 1000 times more so than Doxorubicin. Its mechanism of action is attributed to its ability to bind to the minor groove of DNA and subsequently alkylate adenine residues[1]. This action presumably leads to DNA damage and triggers apoptotic cell death. However, for a rigorous scientific comparison, this guide will focus on agents with extensive, publicly available data.
The novel agents discussed herein—Epothilones, Aurora Kinase Inhibitors, and the proteasome inhibitor Bortezomib—represent different mechanistic classes that have shown promise in overcoming some of the limitations of traditional chemotherapy.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin and the selected novel cytotoxic agents across a variety of cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 311 |
| MCF-7 | Breast Cancer | Varies (e.g., ~10-50) |
| A549 | Lung Cancer | ~100 |
| HT-29 | Colorectal Cancer | ~50-100 |
| SH-SY5Y | Neuroblastoma | ~20 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: IC50 Values of Epothilones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Epothilone B | MES-SA/Dx5 | Uterine Sarcoma (Multidrug-Resistant) | 3.2 |
| Ixabepilone | Multiple | Breast, Lung, Colon | 1.4 - 45 |
| Epothilone A | Various | Breast, Lung, Colon, Prostate, Ovarian | Sub-nanomolar to low nanomolar |
| Epothilone B | Various | Breast, Lung, Colon, Prostate, Ovarian | Sub-nanomolar to low nanomolar |
Table 3: IC50 Values of Aurora Kinase Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| GSK1070916 | A549 | Lung Cancer | 7 |
| AZD1152 | Various | Various | 0.37 |
| VX-680 (Tozasertib) | Various | Leukemia, Lymphoma, Colorectal | 18 (for Aurora B) |
| PHA-739358 (Danusertib) | Various | Various | 79 (for Aurora B) |
| AMG-900 | Various | Various | 0.7 - 5.3 |
Source:[5]
Table 4: IC50 Values of Bortezomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | | :--- | :--- | :--- | :--- | | PC-3 | Prostate Cancer | 20 (at 48h) | | Feline Injection Site Sarcoma (Ela-1, Hamilton, Kaiser) | Sarcoma | 17.46 - 21.38 (at 48h) | | Multiple Myeloma Cell Lines | Multiple Myeloma | 22 - 32 | | MCF-7 | Breast Cancer | Varies (e.g., ~7-20) | | NCI-60 panel | Various | 7 (average) |
Source:
Experimental Protocols
A standardized method for determining the cytotoxicity of a compound is crucial for the comparability of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a culture in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, Doxorubicin, etc.) in a complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by Doxorubicin and the novel cytotoxic agents.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: Epothilones induce apoptosis via microtubule stabilization.
Caption: Aurora Kinase Inhibitors disrupt mitosis, leading to cell death.
Caption: Bortezomib induces apoptosis by inhibiting the proteasome.
Conclusion
This guide provides a comparative overview of the cytotoxicity of several novel anticancer agents. The data indicates that Epothilones, Aurora Kinase Inhibitors, and Bortezomib exhibit potent cytotoxic effects, often in the nanomolar range, across a variety of cancer cell lines. Their distinct mechanisms of action offer potential advantages, particularly in the context of drug resistance to traditional chemotherapies. While direct, quantitative comparisons with this compound are currently limited by the availability of public data, the information presented here provides a valuable benchmark for researchers and drug development professionals in the field of oncology. Further peer-reviewed studies on this compound are necessary to fully elucidate its cytotoxic profile and therapeutic potential relative to other novel and established agents.
References
- 1. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and biological evaluation of a novel eight-membered dinitration neonicotinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species-dependent c-Jun NH2-terminal kinase/c-Jun signaling cascade mediates neuroblastoma cell death induced by diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Novel Compounds: A Comparative Toxicology Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of a new chemical entity's safety profile is a cornerstone of responsible drug development and chemical research. This guide provides a framework for comparing the toxicological profiles of novel compounds, using a hypothetical compound, "DC0-NH2," as a placeholder to illustrate the required data and experimental methodologies. Due to the absence of publicly available toxicological data for a compound specifically designated "this compound," this document serves as a template. Researchers can adapt this structure to compare their in-house compounds with known alternatives.
The primary objective of preclinical toxicology studies is to characterize the potential adverse effects of a substance and determine a safe starting dose for clinical trials.[1][2] This involves a battery of in vitro and in vivo tests to assess cytotoxicity, genotoxicity, and systemic toxicity.[3]
Comparative Toxicology Data
A direct comparison of key toxicological endpoints is essential for evaluating the relative safety of a new compound. The following table summarizes critical quantitative data that should be collected for the lead compound (e.g., this compound) and its alternatives.
| Toxicological Endpoint | This compound | Alternative 1 | Alternative 2 | Test System |
| Cytotoxicity (IC50, µM) | Data Not Available | Example: 50 | Example: 75 | HepG2 cells |
| Data Not Available | Example: 30 | Example: 45 | HEK293 cells | |
| Genotoxicity | ||||
| - Ames Test | Data Not Available | Example: Negative | Example: Negative | S. typhimurium strains |
| - Comet Assay (% Tail DNA) | Data Not Available | Example: <5% | Example: <5% | TK6 cells |
| - Micronucleus Formation | Data Not Available | Example: No increase | Example: No increase | In vitro CHO cells |
| In Vivo Acute Toxicity | ||||
| - LD50 (mg/kg) | Data Not Available | Example: >2000 | Example: 1500 | Rodent model (oral) |
| - Maximum Tolerated Dose (MTD) (mg/kg/day) | Data Not Available | Example: 500 | Example: 300 | Rodent model (IV) |
| Repeat-Dose Toxicity | ||||
| - NOAEL (mg/kg/day) | Data Not Available | Example: 100 | Example: 50 | 28-day rodent study |
| Safety Pharmacology | ||||
| - Cardiovascular Effects | Data Not Available | Example: No effect | Example: QT prolongation | hERG assay |
| - CNS Effects | Data Not Available | Example: No effect | Example: Sedation | Irwin test |
| - Respiratory Effects | Data Not Available | Example: No effect | Example: Decreased resp. rate | Plethysmography |
Note: The data for "Alternative 1" and "Alternative 2" are hypothetical examples for illustrative purposes. NOAEL (No-Observed-Adverse-Effect Level).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of toxicology data. Below are methodologies for key assays.
1. Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells are commonly used.[4]
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The compound of interest is added in a series of dilutions and incubated for 24 to 72 hours.
-
After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[5]
-
The plate is incubated for another 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
2. Genotoxicity: Alkaline Comet Assay
-
Purpose: To detect DNA strand breaks in individual cells.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis is performed, allowing the fragmented DNA to migrate from the nucleus, forming a "comet tail."
-
The slides are neutralized and stained with a fluorescent DNA-binding dye.
-
The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.
-
3. In Vivo Acute Systemic Toxicity
-
Animal Model: Typically performed in two rodent species (e.g., rats and mice).
-
Procedure:
-
Animals are administered a single dose of the test compound via the intended clinical route of administration.
-
A range of doses is used to determine the dose that is lethal to 50% of the animals (LD50) and the maximum tolerated dose (MTD).
-
The animals are observed for a period of 14 days for signs of toxicity, including changes in body weight, clinical signs, and mortality.
-
At the end of the study, a gross necropsy is performed, and tissues may be collected for histopathological examination.
-
Visualizing Experimental Workflows
Clear visualization of experimental processes and biological pathways is essential for understanding the toxicological evaluation process.
Figure 1: A generalized workflow for preclinical toxicology testing of a novel compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. histologix.com [histologix.com]
- 3. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Therapeutic Maze: A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugate (ADC) Formulations
A deep dive into the pharmacokinetic profiles of Antibody-Drug Conjugates (ADCs) is crucial for predicting their efficacy and safety. While specific data on "DC0-NH2 ADC" formulations were not publicly available, this guide provides a comprehensive comparison of the pharmacokinetic properties of different ADC formulations based on current scientific literature. Understanding these nuances is paramount for researchers, scientists, and drug development professionals in the oncology field.
Antibody-Drug Conjugates are complex therapeutic agents designed to deliver potent cytotoxic drugs directly to cancer cells.[1][][3][4] Their pharmacokinetic (PK) behavior, which governs their absorption, distribution, metabolism, and excretion (ADME), is intricate and influenced by each of their three core components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.[5]
Key Pharmacokinetic Parameters of ADCs
The pharmacokinetic profile of an ADC is typically characterized by several key parameters that are assessed for multiple analytes in systemic circulation, including the total antibody, the conjugated antibody (ADC), and the unconjugated cytotoxic drug.
| Parameter | Description | Significance in ADC Pharmacokinetics |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Indicates the peak exposure to the ADC and its components. |
| Area Under the Curve (AUC) | The total drug exposure over time. | A critical measure of the overall exposure to the ADC and its analytes, often correlating with efficacy and toxicity. |
| Clearance (CL) | The rate at which the drug is removed from the body. | ADCs are cleared through pathways including proteolytic degradation and deconjugation. Higher clearance can lead to lower exposure and potentially reduced efficacy. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | For ADCs, this is typically low, indicating that the drug is primarily distributed in the bloodstream. |
| Terminal Half-life (t½) | The time required for the concentration of the drug to decrease by half in the body. | ADCs generally have long half-lives, ranging from 3 to 20 days, due to the mAb component. |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | Higher DAR values can lead to faster clearance and may impact both efficacy and toxicity. |
The Influence of Formulation Components on Pharmacokinetics
The selection of the antibody, linker, and payload significantly dictates the pharmacokinetic behavior and, consequently, the therapeutic index of an ADC.
-
The Monoclonal Antibody (mAb): The mAb backbone is the primary determinant of the ADC's long circulation half-life and distribution. The target antigen's expression level and internalization rate also play a crucial role; high antigen expression can lead to faster clearance of the ADC from circulation through target-mediated drug disposition (TMDD).
-
The Linker: The stability of the linker is a critical factor.
-
Cleavable Linkers: These are designed to release the payload in the specific microenvironment of the tumor (e.g., acidic pH or high glutathione concentrations). Premature cleavage in the systemic circulation can lead to off-target toxicity.
-
Non-cleavable Linkers: These linkers are more stable in circulation and release the payload only after the lysosomal degradation of the antibody. This generally results in a pharmacokinetic profile that more closely mirrors that of the parent antibody.
-
-
The Cytotoxic Payload: The physicochemical properties of the payload can influence the overall properties of the ADC, including its propensity for aggregation and its clearance rate. Highly potent payloads are essential to ensure efficacy even at the low intracellular concentrations achieved through mAb-mediated delivery.
Experimental Protocols: A Blueprint for Preclinical Pharmacokinetic Studies
A typical preclinical in vivo pharmacokinetic study for an ADC formulation involves the following key steps:
-
Animal Model Selection: Immunodeficient mice or rats bearing human tumor xenografts are commonly used. The choice of model depends on the target antigen and the tumor type.
-
ADC Administration: The ADC is typically administered as a single intravenous (IV) bolus dose. Other routes, such as subcutaneous or intratumoral, may also be investigated.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, and then daily for up to 21 days). Plasma is separated and stored frozen until analysis. Tumor tissue may also be collected at the end of the study to assess ADC distribution.
-
Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is commonly used to quantify the total antibody and the conjugated antibody (ADC) concentrations in plasma.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is employed to measure the concentration of the unconjugated (free) cytotoxic payload in plasma.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each analyte (total antibody, ADC, and free payload) are analyzed using non-compartmental analysis (NCA) to determine the key PK parameters (Cmax, AUC, CL, Vd, and t½).
Visualizing the Process: Experimental Workflow and Mechanism of Action
To better illustrate the complex processes involved in ADC research, the following diagrams outline a typical experimental workflow and the signaling pathway of ADC action.
References
- 1. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DC0-NH2: A Procedural Guide
Researchers and laboratory personnel handling DC0-NH2 must adhere to strict disposal protocols to ensure safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on information for similar amine-containing compounds and general best practices for hazardous chemical waste management. The primary disposal instruction for related compounds is to "Dispose of contents/ container to an approved waste disposal plant"[1].
Hazard Profile and Safety Considerations
Given that this compound contains an amino group (-NH2), it is prudent to assume it may share hazards with other amino compounds. The Safety Data Sheet for DSPE-NH2, a related substance, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound should be handled as a hazardous substance.
Key Assumed Hazards of this compound:
| Hazard Class | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment.[1] |
Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves collecting, storing, and transferring the waste to a certified hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and the first rinse of any container, in a designated and compatible hazardous waste container.
-
The container must be sturdy, leak-proof, and have a secure screw-top cap.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.
-
The container should be kept in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Container Disposal:
-
Thoroughly rinse the empty this compound container with a suitable solvent. The first rinse must be collected as hazardous waste.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. Although the LD50 of this compound is unknown, exercising this higher level of caution is recommended.
-
After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
Essential Safety and Operational Guide for Handling DC0-NH2
This guide provides immediate and essential safety and logistical information for handling DC0-NH2 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling potent amine-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to avoid potential health hazards. Based on information for similar amine-containing compounds, such as DSPE-NH2, potential hazards include acute oral toxicity and aquatic toxicity.[1] Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles of the compound.[1] |
| Respiratory Protection | Suitable respirator (use in a fume hood) | To avoid inhalation of dust or aerosols, especially when handling the powder form.[1] |
| Body Protection | Impervious laboratory coat | To protect skin and personal clothing from contamination.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage conditions are -20°C for the powder form and -80°C when in solvent.
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
2. Handling and Preparation:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Experimental Use:
-
Follow established laboratory protocols for the specific experiment.
-
Ensure that all equipment is properly cleaned and calibrated.
-
In case of a spill, collect the spillage and dispose of it as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management: Keep all hazardous waste containers securely sealed when not in use.
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of all waste containing this compound through an approved waste disposal plant, following all local, regional, and national regulations. It is imperative to consult with your institution's EHS department for specific disposal procedures.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention. |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting. |
An accessible safety shower and eyewash station should be available in the immediate vicinity of handling.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
